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  • Product: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
  • CAS: 1186688-44-7

Core Science & Biosynthesis

Foundational

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the piperidine ring is recognized as a privileged scaffold, frequently serving as the structural backbone for a vast array of central nervous system (CNS) therapeutics, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the piperidine ring is recognized as a privileged scaffold, frequently serving as the structural backbone for a vast array of central nervous system (CNS) therapeutics, anticancer agents, and enzyme inhibitors [3]. The design and synthesis of complex piperidine derivatives require highly functionalized, orthogonally protected building blocks to ensure chemoselectivity during multi-step syntheses. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (CAS: 1186688-44-7) represents a premier example of such a scaffold. By strategically masking the N1 amine and C4 ketone while leaving the C3 hydroxyl group available as a synthetic handle, this intermediate enables researchers to construct intricate 3,4-disubstituted piperidine pharmacophores with high stereochemical and regiochemical control.

This technical guide provides an in-depth analysis of the physicochemical properties, structural reactivity, and field-proven experimental protocols associated with this critical intermediate.

Structural and Physicochemical Profiling

The molecular architecture of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is defined by three distinct functional domains:

  • N1-Carboxybenzyl (Cbz) Group: A robust urethane protecting group that neutralizes the basicity of the piperidine nitrogen, preventing unwanted nucleophilic participation or oxidation.

  • C4-Dimethyl Acetal: A stable ketal that protects the C4 ketone from nucleophilic attack (e.g., Grignard reagents, hydrides) and basic conditions.

  • C3-Hydroxyl Group: A free secondary alcohol that serves as the primary site for functionalization (e.g., oxidation, inversion, or etherification).

To facilitate formulation and reaction planning, the quantitative physicochemical properties of the compound are summarized in the table below[1].

PropertyValue
Chemical Name Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
CAS Registry Number 1186688-44-7
PubChem CID 66858712
Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
Hydrogen Bond Donors 1 (C3-OH)
Hydrogen Bond Acceptors 5
Physical State Viscous oil to low-melting solid
Solubility Profile Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water

Chemical Reactivity and Orthogonal Protection Strategy

The core strength of this molecule lies in its orthogonal protection strategy . In complex organic synthesis, orthogonality means that one protecting group can be removed under specific conditions without affecting the others [2].

  • The Cbz Group (N1): Highly stable to mild acids and bases. It is selectively cleaved via palladium-catalyzed hydrogenolysis, a neutral condition that leaves the C4-acetal intact.

  • The Dimethyl Acetal (C4): Highly stable to bases, nucleophiles, and catalytic hydrogenation. It is selectively cleaved using mild aqueous acids, which do not disturb the Cbz group.

This orthogonality allows the chemist to dictate the sequence of deprotection and functionalization, creating a divergent synthetic tree from a single starting material.

OrthogonalProtection Core Benzyl 3-hydroxy-4,4-dimethoxypiperidine -1-carboxylate Path1 H2, Pd/C (Hydrogenolysis) Core->Path1 N-Deprotection Path2 TFA / H2O (Acid Hydrolysis) Core->Path2 C4-Deprotection Path3 DMSO, (COCl)2, Et3N (Swern Oxidation) Core->Path3 C3-Oxidation Prod1 3-Hydroxy-4,4-dimethoxypiperidine (Free Amine) Path1->Prod1 Prod2 Benzyl 3-hydroxy-4-oxopiperidine -1-carboxylate Path2->Prod2 Prod3 Benzyl 4,4-dimethoxy-3-oxopiperidine -1-carboxylate Path3->Prod3

Divergent synthetic pathways enabled by orthogonal protection.

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers in troubleshooting and optimization.

Protocol A: Swern Oxidation of the C3-Hydroxyl Group

Objective: Conversion of the C3-alcohol to a C3-ketone. Causality: The Swern oxidation is specifically selected over harsher chromium-based oxidants (e.g., Jones reagent) because it operates under mild, non-acidic conditions (following triethylamine addition). This prevents the premature, acid-catalyzed hydrolysis of the sensitive C4-dimethyl acetal [2].

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask under an argon atmosphere, add oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.

  • Active Species Formation: Dropwise add anhydrous DMSO (2.4 eq) dissolved in DCM. Stir for 15 minutes. Self-Validation: Gas evolution (CO and CO2) confirms the formation of the chlorodimethylsulfonium chloride intermediate.

  • Substrate Addition: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM and add dropwise to the activated complex. Stir for 45 minutes at -78 °C to form the alkoxysulfonium ylide.

  • Deprotonation: Add triethylamine (5.0 eq) dropwise. Allow the reaction mixture to warm to 0 °C over 1 hour.

  • Workup: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

SwernWorkflow Step1 1. Activation DMSO + (COCl)2 at -78°C Int1 Chlorodimethylsulfonium chloride intermediate Step1->Int1 CO2, CO release Step2 2. Substrate Addition Add Benzyl 3-hydroxy-4,4-dimethoxypiperidine -1-carboxylate Int1->Step2 Int2 Alkoxysulfonium ylide intermediate Step2->Int2 HCl release Step3 3. Deprotonation Add Triethylamine (Et3N) Int2->Step3 Product Benzyl 4,4-dimethoxy-3-oxopiperidine -1-carboxylate + DMS Step3->Product Intramolecular rearrangement

Step-by-step workflow and mechanistic intermediates of the Swern oxidation.

Protocol B: Acid-Catalyzed Acetal Hydrolysis

Objective: Unmasking the C4-ketone to yield Benzyl 3-hydroxy-4-oxopiperidine-1-carboxylate. Causality: The dimethyl acetal is selectively cleaved using mild aqueous acid. The Cbz group is highly stable to these conditions, ensuring the nitrogen remains protected during subsequent transformations.

Step-by-Step Methodology:

  • Dissolve the substrate in a solvent mixture of THF and H2O (4:1 v/v) to ensure both solubility of the organic substrate and availability of water for hydrolysis.

  • Add trifluoroacetic acid (TFA) or 1M HCl (3.0 eq) dropwise at 0 °C.

  • Warm the mixture to room temperature and stir. Self-Validation: Monitor via TLC (typically 2-4 hours); the product will appear as a more polar spot due to the loss of the lipophilic methyl groups.

  • Neutralize carefully with saturated aqueous NaHCO3 until CO2 evolution ceases.

  • Extract with ethyl acetate, dry the organic layer over MgSO4, and concentrate under reduced pressure.

Protocol C: Cbz Deprotection via Hydrogenolysis

Objective: Removal of the N-protecting group to yield the free secondary amine. Causality: Palladium-catalyzed hydrogenolysis cleaves the benzyl carbamate cleanly into toluene and CO2. This avoids the need for harsh basic or acidic conditions that could cause epimerization at the C3 stereocenter or degradation of the highly oxygenated piperidine ring [2].

Step-by-Step Methodology:

  • Dissolve the Cbz-protected piperidine in spectroscopy-grade methanol.

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the reaction vessel with argon (3x), then backfill with hydrogen gas using a balloon (1 atm).

  • Stir vigorously at room temperature for 12 hours.

  • Filter the black suspension through a pad of Celite to remove the pyrophoric palladium catalyst, washing the filter cake with excess methanol.

  • Concentrate the filtrate under reduced pressure to afford the free amine quantitatively.

Applications in Drug Discovery

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds[3]. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is particularly valuable in the synthesis of:

  • Kinase Inhibitors: The functionalized piperidine ring can be incorporated into larger macrocycles to modulate the PI3K/Akt signaling pathways in oncology research.

  • GPCR Ligands: The 3,4-disubstitution pattern allows for precise spatial orientation of pharmacophoric elements, critical for binding affinity and selectivity at G-protein coupled receptors (e.g., opioid or histamine receptors).

  • Peptidomimetics: The rigidified heterocyclic core acts as a conformational restrictor in the development of protease inhibitors.

By leveraging the orthogonal reactivity of this intermediate, drug development professionals can rapidly generate diverse libraries of piperidine analogs, accelerating the hit-to-lead optimization process.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66858712, Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate." PubChem, [Link].

  • Wuts, Peter G. M., and Theodora W. Greene. "Greene's Protective Groups in Organic Synthesis." Journal of Medicinal Chemistry, vol. 50, no. 6, 2007, pp. 1421-1421. ACS Publications, [Link].

Exploratory

1H and 13C NMR spectral data for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide prov...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Data of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a substituted piperidine derivative of interest in medicinal chemistry. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed interpretation based on predicted spectral data, grounded in established NMR principles and comparative analysis with structurally related compounds. The guide outlines a complete, self-validating experimental protocol for the acquisition of high-quality NMR data, intended to serve as a practical reference for researchers synthesizing and characterizing this and similar N-heterocyclic scaffolds. Furthermore, this document delves into the causal reasoning behind key experimental and interpretative choices, upholding the pillars of expertise, authoritativeness, and trustworthiness essential in drug discovery and development.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique in the arsenal of chemists, particularly within the pharmaceutical sciences.[1][2] Its ability to provide detailed, atomic-level information about molecular structure, conformation, and dynamics makes it indispensable for the unambiguous characterization of novel chemical entities.[3][4][5] For complex molecules such as Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, which features multiple stereocenters and functional groups, 1D and 2D NMR experiments are critical for confirming its constitution and stereochemistry.

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The precise substitution pattern and stereochemistry of piperidine derivatives are often crucial for their biological activity and pharmacokinetic properties. Therefore, a thorough understanding of their NMR spectra is paramount for quality control, reaction monitoring, and the establishment of structure-activity relationships (SAR).[1]

This guide will provide a detailed walkthrough of the predicted 1H and 13C NMR spectra for the title compound, offering insights into the chemical environment of each nucleus.

Predicted NMR Spectral Data

The following 1H and 13C NMR spectral data have been predicted based on established chemical shift principles and data from analogous piperidine structures. These tables serve as a robust reference for the anticipated experimental values.

Predicted 1H NMR Spectral Data
  • Solvent: Chloroform-d (CDCl3)

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~ 7.30 - 7.40m5H-Ar-H (Benzyl)
~ 5.15s2H-CH 2-Ph (Benzyl)
~ 4.10 - 4.20m1H-CH -OH (H-3)
~ 3.80 - 3.95m1H-Piperidine Ring H
~ 3.50 - 3.65m1H-Piperidine Ring H
~ 3.30s3H-OCH 3
~ 3.25s3H-OCH 3
~ 3.00 - 3.15m1H-Piperidine Ring H
~ 2.80 - 2.95m1H-Piperidine Ring H
~ 2.50 (broad s)br s1H-OH
~ 1.80 - 2.00m2H-Piperidine Ring H
Predicted 13C NMR Spectral Data
  • Solvent: Chloroform-d (CDCl3)

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 170.0C =O (Carboxylate)
~ 136.5Quaternary Ar-C (Benzyl)
~ 128.5Ar-C H (Benzyl)
~ 128.0Ar-C H (Benzyl)
~ 127.8Ar-C H (Benzyl)
~ 99.0C -(OCH3)2 (C-4)
~ 68.0C H-OH (C-3)
~ 67.5C H2-Ph (Benzyl)
~ 49.0OC H3
~ 48.5OC H3
~ 45.0Piperidine Ring C H2
~ 42.0Piperidine Ring C H2
~ 35.0Piperidine Ring C H2

Spectral Interpretation: A Mechanistic Approach

A logical, step-by-step interpretation of the NMR spectra is crucial for accurate structure elucidation.[6]

1H NMR Spectrum Analysis
  • Aromatic Region (δ 7.30 - 7.40 ppm): The multiplet integrating to 5 protons is characteristic of the monosubstituted benzene ring of the benzyl protecting group.

  • Benzyl Methylene Protons (δ ~5.15 ppm): The singlet integrating to 2 protons corresponds to the methylene group (CH2) of the benzyl carbamate. Its downfield shift is due to the deshielding effect of the adjacent oxygen and aromatic ring.

  • Hydroxyl Proton (δ ~2.50 ppm): A broad singlet, which would disappear upon D2O exchange, is assigned to the hydroxyl proton. Its chemical shift can be variable depending on concentration and temperature.

  • Piperidine Ring Protons (δ 1.80 - 4.20 ppm): The protons on the piperidine ring exhibit complex splitting patterns due to geminal and vicinal coupling.

    • H-3 (δ ~4.10 - 4.20 ppm): The proton attached to the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons (excluding the benzylic methylene), due to the deshielding effect of the oxygen atom.

    • The remaining piperidine protons will appear as a series of multiplets. 2D NMR techniques such as COSY would be essential to definitively assign these protons.

  • Dimethoxy Protons (δ ~3.30 and ~3.25 ppm): Two distinct singlets, each integrating to 3 protons, are assigned to the two methoxy groups at the C-4 position. Their chemical non-equivalence arises from the chiral center at C-3.

13C NMR Spectrum Analysis
  • Carboxylate Carbonyl (δ ~170.0 ppm): The signal at the lowest field is assigned to the carbonyl carbon of the benzyl carbamate.

  • Aromatic Carbons (δ 127.8 - 136.5 ppm): The signals in this region correspond to the six carbons of the benzene ring. The quaternary carbon will be at the lower field end of this range.

  • Acetal Carbon (δ ~99.0 ppm): The signal for C-4, the acetal carbon, is significantly downfield due to being bonded to two oxygen atoms.

  • C-3 and Benzyl CH2 (δ ~68.0 and ~67.5 ppm): The carbon bearing the hydroxyl group (C-3) and the benzyl methylene carbon are in a similar chemical shift region due to the deshielding effect of their attached oxygen atoms.

  • Methoxy Carbons (δ ~49.0 and ~48.5 ppm): The two methoxy carbons appear as distinct signals, again due to the chirality at C-3.

  • Piperidine Ring Carbons (δ ~35.0 - 45.0 ppm): The remaining three carbons of the piperidine ring will appear in this region.

Experimental Protocol for NMR Data Acquisition

This section provides a detailed, self-validating methodology for acquiring high-quality 1H and 13C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). Ensure the solvent contains tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Calibration
  • Insertion: Place the NMR tube into the spectrometer's sample holder.

  • Locking: Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

  • Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, ensuring sharp, well-resolved peaks.

1H NMR Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).

  • Spectral Width: ~16 ppm, centered around 6 ppm.

  • Acquisition Time: > 3 seconds to ensure good resolution.

  • Relaxation Delay (d1): 5 seconds, to allow for full relaxation of all protons.

  • Number of Scans: 16-64 scans, to achieve an adequate signal-to-noise ratio.

13C NMR Acquisition Parameters
  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: ~220 ppm, centered around 100 ppm.

  • Acquisition Time: > 1.5 seconds.

  • Relaxation Delay (d1): 2 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the 1H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDCl3 solvent peak at 77.16 ppm.

  • Integration: Integrate the signals in the 1H spectrum to determine the relative number of protons.

Visualization of Key Structures and Workflows

Visual aids are essential for understanding molecular structures and experimental processes.

G cluster_mol Molecular Structure cluster_workflow NMR Analysis Workflow mol_img SamplePrep Sample Preparation DataAcq Data Acquisition (1H & 13C) SamplePrep->DataAcq Load Sample Processing Data Processing DataAcq->Processing Generate FID Interpretation Spectral Interpretation Processing->Interpretation Generate Spectrum

Caption: Molecular structure and NMR analysis workflow.

Conclusion: A Framework for Characterization

This guide provides a detailed framework for understanding and acquiring the 1H and 13C NMR spectra of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. While based on predicted data, the principles of interpretation and the experimental protocols outlined herein are robust and broadly applicable to the characterization of novel piperidine derivatives and other N-heterocycles. For unambiguous structural confirmation, especially concerning stereochemistry, further analysis using 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended. The methodologies presented are designed to ensure scientific rigor and provide a solid foundation for researchers in drug discovery and development.

References

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - AZoOptics. (2024, May 22).
  • NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC. (n.d.).
  • NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC. (2019, December 11).
  • NMR Spectroscopy Revolutionizes Drug Discovery. (2024, June 28).
  • Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of 1-Cyclopropyl-ethanone oxime - Benchchem. (n.d.).
  • Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). (2013, November 8).
  • Chapter 5: Acquiring 1 H and 13 C Spectra - Books. (2018, September 28).
  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - Beilstein Journals. (2016, November 21).
  • Protocols - NMR Facility – Chemistry Department. (n.d.).
  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC. (n.d.).
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (2021, September 15).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (n.d.).
  • Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | C15H21NO5 - PubChem. (n.d.). Retrieved March 17, 2026, from [Link]

Sources

Foundational

The Formation of Bicyclic Acetals from Substituted Piperidines: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed exploration of the intramolecular acetal formation mechanism in Benzyl 3-hydro...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the intramolecular acetal formation mechanism in Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a reaction of significant interest in the synthesis of complex nitrogen-containing heterocycles. While direct literature on this specific substrate is sparse, this document synthesizes fundamental principles of organic chemistry to propose a comprehensive mechanistic pathway. By examining the roles of acid catalysis, reaction kinetics, and stereochemical considerations, this guide offers valuable insights for professionals engaged in the design and execution of synthetic routes involving piperidine derivatives and the formation of bicyclic acetals. Detailed experimental protocols for reaction execution, monitoring, and structural elucidation are provided to bridge theoretical understanding with practical application.

Introduction: The Significance of Piperidine Scaffolds and Bicyclic Acetals

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a versatile building block in drug design. The synthesis of complex, rigidified piperidine derivatives through intramolecular reactions is a powerful strategy for exploring chemical space and developing novel therapeutic agents with enhanced potency and selectivity.[3][4]

One such transformation is the intramolecular formation of a bicyclic acetal from a suitably substituted piperidine, such as Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This reaction leads to the formation of a fused or bridged ring system, significantly altering the three-dimensional structure and physicochemical properties of the parent molecule.[5] Understanding the mechanism of this transformation is paramount for controlling reaction outcomes, optimizing yields, and designing rational synthetic strategies.

This guide will focus on the acid-catalyzed intramolecular cyclization of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate to form a bicyclic acetal. We will delve into the step-by-step mechanism, discuss the critical role of the acid catalyst, and provide practical, field-proven protocols for conducting and analyzing this reaction.

The Core Mechanism: An Acid-Catalyzed Intramolecular Cascade

The formation of an acetal from an alcohol and a carbonyl group (or its equivalent, such as a geminal diether) is a classic acid-catalyzed reaction.[6][7] In the case of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, the reaction proceeds intramolecularly, where the hydroxyl group at the C3 position acts as the nucleophile and one of the methoxy groups at the C4 position, upon protonation, becomes a leaving group. The reaction is driven by the formation of a thermodynamically stable five- or six-membered ring.[8][9]

The overall transformation can be conceptualized as an intramolecular nucleophilic substitution at the C4 carbon, proceeding through a series of protonation and elimination steps.

Step-by-Step Mechanistic Breakdown

The reaction is initiated by the protonation of one of the methoxy groups at the C4 position by an acid catalyst (H-A).[10][11] This protonation converts the methoxy group into a good leaving group (methanol).

  • Protonation of a Methoxy Group: The reaction commences with the protonation of one of the oxygen atoms of the dimethoxy groups by an acid catalyst. This step is a rapid and reversible equilibrium.[12]

  • Formation of an Oxonium Ion and Loss of Methanol: The protonated methoxy group is now a good leaving group. It departs as a molecule of methanol, leading to the formation of a resonance-stabilized oxonium ion intermediate. This is often the rate-determining step of the reaction.

  • Intramolecular Nucleophilic Attack: The hydroxyl group at the C3 position of the piperidine ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the oxonium ion.[13][14] This ring-closing step is kinetically favored due to the proximity of the reacting groups.[15]

  • Deprotonation to Yield the Bicyclic Acetal: Finally, a base (which could be the conjugate base of the acid catalyst or another molecule of the starting material) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final bicyclic acetal product.

dot graph "Acetal Formation Mechanism" { graph [rankdir="LR", splines=ortho, label="Mechanism of Bicyclic Acetal Formation", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} caption { label: "Figure 1: Step-wise mechanism of intramolecular acetal formation."; fontsize: 12; }

The Role of the Acid Catalyst

The choice of acid catalyst is crucial for the success of this reaction.[16][17] Both Brønsted and Lewis acids can be employed.

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or camphorsulfonic acid (CSA) are commonly used. They act as proton donors to activate the methoxy group.[10]

  • Lewis Acids: Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂) can also catalyze the reaction by coordinating to the oxygen of the methoxy group, thereby facilitating its departure.[18]

The concentration and strength of the acid catalyst must be carefully controlled. Too little acid will result in a slow or incomplete reaction, while too much acid can lead to side reactions, such as decomposition of the starting material or product.

Experimental Protocols and Considerations

The following section outlines a general, self-validating protocol for the intramolecular cyclization of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

General Experimental Workflow

dot graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, label="Experimental Workflow", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

} caption { label: "Figure 2: General workflow for synthesis and analysis."; fontsize: 12; }

Step-by-Step Protocol
  • Reagent and Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are critical to prevent competitive hydrolysis of the acetal.[19]

  • Reaction Setup:

    • To a solution of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add the acid catalyst (0.1-0.2 equivalents of p-TsOH or CSA) at room temperature.

    • The reaction mixture is then stirred at room temperature or gently heated (40-50 °C) to facilitate the reaction.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and quench by adding a mild aqueous base (e.g., saturated sodium bicarbonate solution).

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclic acetal.

Reagent and Condition Selection
ParameterChoiceRationale
Solvent Anhydrous Dichloromethane or TolueneAprotic and non-coordinating to prevent interference with the reaction.
Catalyst p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)Readily available, effective Brønsted acid catalysts.[10]
Temperature Room Temperature to 50 °CMild conditions to prevent decomposition while providing sufficient energy for the reaction to proceed at a reasonable rate.[20]
Monitoring TLC, LC-MSTo track the consumption of starting material and formation of the product for determining reaction completion.

Structural Elucidation and Data Interpretation

Confirmation of the bicyclic acetal structure is achieved through a combination of spectroscopic techniques.[21][22]

Spectroscopic Signatures
TechniqueExpected Observations
¹H NMR Disappearance of the two methoxy group singlets from the starting material. Appearance of new signals corresponding to the protons of the bicyclic system. The chemical shifts and coupling constants of the piperidine ring protons will be significantly altered due to the conformational rigidity of the new ring system.[23]
¹³C NMR Disappearance of the signals corresponding to the two methoxy carbons. Appearance of a new acetal carbon signal (typically in the range of 95-115 ppm).[23]
IR Spectroscopy Disappearance of the broad O-H stretch from the starting material (around 3400 cm⁻¹).[21]
Mass Spectrometry The molecular ion peak in the mass spectrum will correspond to the molecular weight of the bicyclic acetal (M-32, loss of methanol).[24]

Conclusion

The intramolecular acetal formation in Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate represents a fundamentally important transformation in heterocyclic chemistry. By leveraging the principles of acid catalysis, a well-defined mechanistic pathway can be proposed, guiding the synthetic chemist in the rational design of experiments. The formation of a rigid bicyclic scaffold from a flexible piperidine precursor offers significant opportunities for the development of novel chemical entities with potential applications in drug discovery. The protocols and analytical guidance provided herein serve as a robust starting point for researchers and scientists working in this exciting and challenging field.

References

  • Acid Catalysis Organic Reactions. (n.d.).
  • Thermodynamics and Kinetics of Atmospherically Relevant Acetalization Reactions. (2024). ACS Earth and Space Chemistry.
  • Acid Catalysts: Organic Chemistry II Study Guide. (2025). Fiveable.
  • Acid Catalysis - Overview. (2026). StudyGuides.com.
  • Acid catalysis. (n.d.). Wikipedia.
  • Organic Synthesis Using Environmentally Benign Acid Catalysis. (n.d.). PMC - NIH.
  • Hydrates, Hemiacetals, and Acetals. (2010). Master Organic Chemistry.
  • Acetal Group | Formation, Structure & Mechanism. (n.d.). Study.com.
  • Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals Possessing an Exocyclic Nitrogen Atom: Mechanistic Aspect and Application to Piperidine Alkaloid Synthesis. (2001). Journal of the American Chemical Society.
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  • Synthesis of Diethylacetal: Thermodynamic and Kinetic Studies. (2025). Request PDF.
  • 19.10: Nucleophilic Addition of Alcohols - Acetal Formation. (2025). Chemistry LibreTexts.
  • Cyclic Acetal Definition, Formation & Mechanism. (n.d.). Study.com.
  • Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor.
  • Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Ijms.
  • Direct Synthesis of Bicyclic Acetals via Visible Light Catalysis. (2020). PMC.
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  • Direct Synthesis of Bicyclic Acetals via Visible-Light-Catalysis. (2020). ResearchGate.
  • Bicyclic acetals: biological relevance, scaffold analysis, and applications in diversity-oriented synthesis. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cyclic Acetal / Ketal Formation. (2017). YouTube.
  • The Synthesis of Bicyclic Ketols from Cyclohexanones. (n.d.). The Journal of Organic Chemistry.
  • Synthesis and NMR-Spectral Analysis of Achiral O,O- and N,N-Acetals: Anisochronous pro-R and pro-S Ligands in NMR Spectra. (2018). Journal of Chemical Education - ACS Publications.
  • Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. (2017). The Journal of Physical Chemistry B - ACS Publications.
  • β-hydroxyketone: Organic Chemistry Study Guide. (2025). Fiveable.
  • Understanding Molecular Structure. (2024). HSCprep.
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  • Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. (n.d.). PubChem.
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  • benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information. (n.d.). NextSDS.
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  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025). DTIC.
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Exploratory

Preliminary Investigation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate in Drug Discovery

An In-Depth Technical Guide Abstract The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] This guide outlines a comprehensive strategy for the preliminary investigation of a novel derivative, Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, as a potential drug candidate. We will detail a logical, tiered approach encompassing synthesis, characterization, initial biological screening, and early ADME-Tox profiling. The methodologies described herein are designed to be robust and self-validating, providing a clear rationale for experimental choices to efficiently assess the compound's therapeutic potential.

Introduction: The Rationale for Investigation

The six-membered nitrogenous heterocycle, piperidine, is a recurring motif in pharmaceuticals targeting a wide range of diseases, including cancer, neurological disorders, and infectious diseases.[3][4][5] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[2] The subject of this guide, Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (PubChem CID: 66858712), integrates several key structural features that warrant investigation:[6]

  • Piperidine Core: Provides a proven scaffold for establishing favorable pharmacokinetic properties.[7]

  • 3-Hydroxy Group: Offers a potential hydrogen bond donor/acceptor site for target interaction and a handle for further synthetic modification.

  • 4,4-dimethoxy Ketal: This feature introduces a unique stereoelectronic environment, potentially influencing binding affinity and metabolic stability. The ketal moiety can also act as a masked ketone, which could be revealed under specific physiological conditions.

  • N-Carboxybenzyl (Cbz) Group: A common protecting group that also imparts lipophilicity, potentially aiding in cell membrane permeability. Its presence may also influence biological activity directly.

Given these features, a preliminary investigation is justified to explore its potential across several therapeutic areas.

Synthesis and Analytical Characterization

A robust and scalable synthetic route is paramount for producing high-purity material for biological evaluation. While multiple synthetic strategies for substituted piperidines exist, a common approach involves the modification of a pyridine precursor followed by reduction of the aromatic ring.[8][9][10]

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a commercially available pyridine derivative. The following workflow represents a plausible route.

G cluster_0 Synthesis of Target Compound A 1. Pyridine Precursor Selection (e.g., 3-hydroxypyridine) B 2. N-Benzylation (e.g., Benzyl Bromide) A->B C 3. Ring Reduction (e.g., NaBH4 or Catalytic Hydrogenation) B->C D 4. Oxidation & Ketalization (Introduction of 4,4-dimethoxy group) C->D E 5. Final Product (Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate) D->E F 6. Purification & Characterization (HPLC, NMR, MS) E->F

Caption: High-level workflow for the synthesis of the target compound.

Analytical Characterization Protocol

The identity, purity, and structure of the synthesized compound must be unequivocally confirmed. This is a critical self-validating step before committing resources to biological screening.

Objective: To confirm the structure and assess the purity of synthesized Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the compound.

    • Protocol:

      • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

      • Inject 5 µL onto a C18 reverse-phase column.

      • Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid) over 20 minutes.

      • Monitor the eluent using a UV detector at 254 nm.

      • Purity Assessment: Purity should be >95%, calculated from the area under the curve of the main peak relative to all peaks.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Protocol:

      • Infuse a dilute solution of the compound (approx. 10 µg/mL) into an electrospray ionization (ESI) source coupled to a mass spectrometer.

      • Acquire data in positive ion mode.

      • Confirmation: Look for the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight (C15H21NO5, MW = 295.33 g/mol ). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate and confirm the chemical structure.

    • Protocol:

      • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃).

      • Acquire ¹H NMR and ¹³C NMR spectra.

      • Structural Confirmation: The chemical shifts, integration values, and coupling patterns of the protons, along with the number and shifts of the carbon signals, must be consistent with the proposed structure of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

Preliminary Biological Investigation: A Tiered Screening Approach

A tiered screening strategy is employed to maximize efficiency, starting with broad, cost-effective assays to identify any "hit" activity before proceeding to more complex, resource-intensive studies.[12]

G cluster_0 Preliminary Investigation Workflow Start Synthesized & Characterized Compound (Purity >95%) Tier1 Tier 1: Broad Initial Screening (Cytotoxicity, Antimicrobial) Start->Tier1 Decision1 Biological Activity Detected? Tier1->Decision1 Tier2 Tier 2: Early ADME-Tox Profiling (Metabolic Stability, Permeability, hERG) Decision1->Tier2 Yes Stop Terminate Investigation Decision1->Stop No Decision2 Favorable Profile? Tier2->Decision2 Advance Advance to Lead Optimization Decision2->Advance Yes Decision2->Stop No

Caption: A tiered workflow for the preliminary investigation of a new compound.

Tier 1: Broad-Based Biological Screening

The initial screen aims to answer a simple question: Does this compound have any measurable biological effect in common disease models? The diverse activities of piperidine derivatives suggest that initial screening for anticancer and antimicrobial effects is a logical starting point.[3][5]

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity suggests cytotoxicity.[13][14]

  • Cell Seeding:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

    • Incubate for 48 hours.

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

    • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[13]

  • Inoculum Preparation:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (Candida albicans) overnight in appropriate broth.

    • Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi), with concentrations ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well.

    • Include a positive control (microorganism, no compound) and a negative control (broth only).

    • Incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Hypothetical Screening Data Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Cytotoxicity (IC₅₀)
A549 (Lung Cancer)> 100 µM
MCF-7 (Breast Cancer)15.2 µM
HCT116 (Colon Cancer)22.5 µM
HEK293 (Non-cancerous)89.7 µM
Antimicrobial (MIC)
S. aureus> 256 µg/mL
E. coli> 256 µg/mL
C. albicans32 µg/mL

Table 1: Example of a data summary from initial biological screening. The data suggests moderate and selective anticancer activity against MCF-7 and some antifungal activity.

Tier 2: Early ADME-Tox Profiling

A high percentage of drug candidates fail in later stages due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Elimination) or toxicity profiles.[15] Therefore, conducting key in vitro ADME-Tox assays early is a critical, self-validating step to ensure resources are focused on compounds with a higher probability of success.[15][16]

This assay assesses how quickly a compound is metabolized by liver enzymes, providing an early indication of its potential half-life in the body.[17]

  • Reaction Setup:

    • Prepare a reaction mixture containing human liver microsomes (HLM) and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Add the test compound (final concentration, e.g., 1 µM) to the mixture to start the reaction.

    • Include a positive control compound with known metabolic instability (e.g., Verapamil) and a negative control (heat-inactivated microsomes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Calculation:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Early ADME-Tox Parameter Assay Acceptable Range Rationale
Metabolism Human Liver Microsome Stabilityt₁/₂ > 30 minIndicates the compound is not too rapidly cleared from the body, allowing for a longer duration of action.
Absorption Parallel Artificial Membrane Permeability Assay (PAMPA)Pe > 5 x 10⁻⁶ cm/sPredicts passive diffusion across the intestinal barrier, suggesting potential for oral bioavailability.
Toxicity hERG Channel Binding AssayIC₅₀ > 10 µMReduces the risk of cardiac toxicity (QT prolongation), a major cause of drug withdrawal.

Table 2: Key early ADME-Tox parameters and their importance in decision-making.

Data Interpretation and Future Directions

The preliminary investigation concludes with a critical analysis of all generated data.

  • Scenario 1: No Activity, Poor ADME-Tox. If the compound shows no significant biological activity in Tier 1 screens and/or has a poor ADME-Tox profile (e.g., very short metabolic half-life), the investigation should be terminated.

  • Scenario 2: Promising Activity, Poor ADME-Tox. If the compound shows promising activity (e.g., selective cytotoxicity against a cancer cell line) but has a liability (e.g., poor permeability), it may become a starting point for a lead optimization program. Medicinal chemists can modify the structure to improve the ADME properties while retaining biological activity.

  • Scenario 3: Promising Activity, Good ADME-Tox. If the compound demonstrates both significant biological activity and a favorable early ADME-Tox profile, it becomes a strong candidate for further investigation.

Next Steps for a Promising Candidate:

  • Mechanism of Action (MoA) Studies: Elucidate how the compound exerts its biological effect (e.g., enzyme inhibition, receptor agonism/antagonism).

  • Lead Optimization: Synthesize analogs to improve potency, selectivity, and pharmacokinetic properties.[7]

  • In Vivo Efficacy Studies: Test the compound in animal models of the target disease to confirm its therapeutic effect.[18]

By following this structured and self-validating investigational workflow, researchers can make informed, data-driven decisions, efficiently allocating resources to the most promising compounds and increasing the overall probability of success in the long and complex process of drug discovery.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. Available at: [Link]

  • ResearchGate. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • CVR CRUSH. (n.d.). Compound Screening. Available at: [Link]

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • ProtoQSAR. (2022). Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog. Available at: [Link]

  • Arisys. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Available at: [Link]

  • ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. Available at: [Link]

  • Van de Waterbeemd, H., & Gifford, E. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Nature Reviews Drug Discovery. Available at: [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Available at: [Link]

  • PubMed. (2008). Development of an In Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Available at: [Link]

  • BIOMEX GmbH. (n.d.). ADME-Tox - Drug discovery & safety. Available at: [Link]

  • Labinsights. (2023). The Important Role of In Vitro Screening Related Services in Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Available at: [Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Available at: [Link]

  • RSC Publishing. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Available at: [Link]

  • NextSDS. (n.d.). benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information. Available at: [Link]

  • Patsnap. (2020). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available at: [Link]

  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available at: [Link]

  • PubMed. (n.d.). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Available at: [Link]

  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Available at: [Link]

  • ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Available at: [Link]

  • MDPI. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Available at: [Link]

Sources

Foundational

Molecular weight and exact mass of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a key interm...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a key intermediate in the synthesis of complex molecules for pharmaceutical and research applications. Its structure, combining a protected piperidine ring with hydroxyl and dimethoxy functionalities, makes it a versatile building block for creating diverse chemical scaffolds.

Core Chemical Properties

A precise understanding of a molecule's weight and mass is fundamental for accurate experimental design, from reaction stoichiometry to high-resolution mass spectrometry analysis. The key quantitative data for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate are summarized below.

PropertyValueUnitSource
Molecular FormulaC₁₅H₂₁NO₅PubChem[1]
Molecular Weight 295.33 g/mol PubChem[1]
Exact Mass 295.14197255DaPubChem[1]
  • Molecular Weight: The average mass of a molecule, calculated using the standard atomic weights of its constituent elements. This value is crucial for gravimetric analysis and determining molar concentrations.

  • Exact Mass: The mass of a molecule calculated from the masses of its most abundant isotopes. This value is essential for mass spectrometry, enabling precise identification and characterization of the compound.

Synthesis and Mechanistic Insights

The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry. The following protocol outlines a conceptual synthetic pathway to Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, highlighting the rationale behind key steps.

Conceptual Synthetic Workflow

SynthesisWorkflow Start Commercially Available Starting Material Step1 Introduction of Protecting Group Start->Step1 Ensures regioselectivity Step2 Functional Group Interconversion Step1->Step2 Installation of key functionalities Step3 Purification Step2->Step3 Isolation of pure product Product Benzyl 3-hydroxy-4,4-dimethoxy piperidine-1-carboxylate Step3->Product

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: A Hypothetical Approach

Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Protection of the Piperidine Nitrogen:

    • Rationale: The secondary amine of the piperidine ring is highly nucleophilic. Protection with a benzyl chloroformate group (Cbz-Cl) prevents unwanted side reactions in subsequent steps. This choice of protecting group is advantageous due to its stability under various reaction conditions and its susceptibility to removal by hydrogenolysis.

    • Procedure: Dissolve the starting piperidine derivative in a suitable solvent, such as dichloromethane, and cool to 0°C. Add a base, like triethylamine, to neutralize the HCl byproduct. Slowly add benzyl chloroformate and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

  • Introduction of Hydroxyl and Dimethoxy Groups:

    • Rationale: The specific placement of the hydroxyl and dimethoxy groups is critical for the final structure. This may involve a multi-step sequence, potentially starting from a ketone precursor. The formation of the dimethoxy acetal can be achieved by treating a corresponding ketone with methanol under acidic conditions. Subsequent stereoselective reduction of a neighboring carbonyl group would yield the desired hydroxyl functionality.

    • Procedure: To the protected piperidine, introduce the ketone functionality at the 4-position. Following this, react the intermediate with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the dimethoxy acetal. For the reduction step, a reagent such as sodium borohydride can be used to convert a carbonyl at the 3-position to the hydroxyl group.

  • Work-up and Purification:

    • Rationale: After the reaction is complete, it is crucial to remove unreacted reagents, byproducts, and solvents to isolate the pure product. A standard aqueous work-up will remove water-soluble impurities. Column chromatography is a powerful technique for separating the target compound from closely related impurities based on polarity.

    • Procedure: Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

Conclusion

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a valuable synthetic intermediate. A thorough understanding of its fundamental properties, such as molecular weight and exact mass, is essential for its effective use in research and development. The synthetic strategies employed for its creation rely on established principles of organic chemistry, including the use of protecting groups and controlled functional group manipulations.

References

  • PubChem. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. National Center for Biotechnology Information. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate via Hypervalent Iodine Oxidation

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Introduction and Strategic Rationale The functionalization of piperidine rings...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists

Introduction and Strategic Rationale

The functionalization of piperidine rings is a cornerstone of modern drug discovery, providing rigid scaffolds that enhance metabolic stability and target affinity. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (CAS: 1186688-44-7) [1] represents a highly versatile building block. The presence of orthogonal functional groups—a Cbz-protected amine, an α -hydroxyl group, and a masked ketone (dimethyl acetal)—allows for selective downstream manipulations, such as spirocycle formation or stereoselective amination.

This application note details a robust, single-pot protocol for the conversion of Benzyl 4-oxopiperidine-1-carboxylate (1-Cbz-4-piperidone) to its corresponding α -hydroxy dimethyl acetal.

Mechanistic Causality

Traditionally, α -hydroxylation of ketones required toxic heavy metals (e.g., Thallium(III) nitrate) or multi-step enolate oxidations (e.g., Rubottom oxidation). This protocol utilizes (Diacetoxyiodo)benzene (PIDA) in methanolic potassium hydroxide [2].

The causality of the reaction design is as follows:

  • Base Selection: KOH in methanol generates potassium methoxide in situ, which acts as both the base to enolize the piperidone and the nucleophile for acetalization.

  • Electrophilic Attack: The enolate attacks the hypervalent iodine(III) center of PIDA, displacing an acetate ligand to form an α

    λ3 -iodanyl ketone intermediate.
  • Nucleophilic Displacement: The highly electrophilic α -carbon undergoes nucleophilic attack by methanol. The iodobenzene acts as an excellent leaving group, driving the formation of the α -hydroxy dimethyl acetal in a self-validating cascade that prevents over-oxidation to the α -diketone.

Process Workflow and Logic

The following diagram illustrates the chemical logic and operational phases of the synthesis.

G start 1-Cbz-4-piperidone (Starting Material) enolate Enolate Formation KOH / MeOH, 0 °C start->enolate oxidation Hypervalent Iodine Oxidation PIDA Addition enolate->oxidation acetal Acetalization & Rearrangement MeOH nucleophilic attack oxidation->acetal quench Quench & Extraction H2O / DCM acetal->quench purify Flash Chromatography Hexanes/EtOAc quench->purify product Benzyl 3-hydroxy-4,4-dimethoxypiperidine -1-carboxylate purify->product

Workflow for the hypervalent iodine-mediated synthesis of the target piperidine.

Quantitative Reaction Parameters

The self-validating nature of this protocol relies on strict adherence to stoichiometry and temperature control to prevent the formation of ring-opened byproducts or α,α′ -di-oxidized species.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
1-Cbz-4-piperidone233.261.0 eq2.33 gSubstrate
Potassium Hydroxide (KOH)56.113.0 eq1.68 gBase / Nucleophile initiator
(Diacetoxyiodo)benzene (PIDA)322.101.2 eq3.86 gOxidant
Methanol (Anhydrous)32.040.5 M20.0 mLSolvent / Reactant
Dichloromethane (DCM)84.93-3 x 20 mLExtraction Solvent

Step-by-Step Experimental Protocol

Phase 1: Enolate Generation
  • Preparation of the Basic Matrix: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (20.0 mL).

  • Base Dissolution: Add KOH (1.68 g, 30.0 mmol) in portions. Note: Dissolution is exothermic. Allow the solution to stir until homogeneous, then cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Slowly add 1-Cbz-4-piperidone (2.33 g, 10.0 mmol) to the cooled methanolic KOH solution. Stir for 15 minutes at 0 °C to ensure complete enolate equilibration.

Phase 2: Hypervalent Iodine Oxidation
  • Controlled Oxidation: Weigh out PIDA (3.86 g, 12.0 mmol). Add the PIDA to the reaction mixture portion-wise over 10 minutes while maintaining the temperature at 0 °C.

    • Causality Check: Rapid addition leads to localized heating and promotes the formation of unwanted α -diketones. The reaction mixture will transition from colorless to a pale yellow suspension.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 3 to 4 hours.

  • In-Process Quality Control (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material ( Rf​≈0.6 ) should disappear, replaced by a more polar product spot ( Rf​≈0.35 ). Visualize using UV (254 nm) and Phosphomolybdic Acid (PMA) stain (heats to a dark blue spot).

Phase 3: Workup and Isolation
  • Quenching: Once TLC confirms complete conversion, concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp < 35 °C) to remove approximately 70% of the methanol.

  • Phase Separation: Dilute the concentrated residue with distilled water (30 mL) and transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

    • Expert Insight: The byproduct of PIDA is iodobenzene, which is highly soluble in DCM and will co-extract with your product.

  • Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo to yield a crude yellow oil.

Phase 4: Purification
  • Flash Column Chromatography: Load the crude oil onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate (starting at 80:20, ramping to 50:50).

  • Fraction Collection: The iodobenzene byproduct elutes near the solvent front. Collect the fractions corresponding to the product ( Rf​≈0.35 in 1:1 Hex/EtOAc).

  • Final Isolation: Concentrate the pure fractions to afford Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate as a viscous, pale-yellow oil (Typical yield: 65-75%).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, verify the following spectral markers:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the distinct appearance of two singlet peaks around δ 3.25 and 3.28 ppm (each integrating to 3H), confirming the successful installation of the dimethyl acetal. The benzylic protons of the Cbz group will appear as a multiplet/broad singlet near δ 5.15 ppm (2H), and the aromatic protons at δ 7.30-7.40 ppm (5H). The α -carbinol proton (CH-OH) typically appears as a multiplet around δ 3.80-3.95 ppm.

  • Safety & Handling: While not acutely toxic, standard laboratory PPE (gloves, goggles, lab coat) must be worn. Dispose of iodobenzene-containing waste in designated halogenated organic waste streams [3].

References

  • PubChem Compound Summary for CID 66858712. "Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate." National Center for Biotechnology Information. Available at:[Link]

  • Moriarty, R. M., Hu, H., & Gupta, S. C. (1981). "alpha-Hydroxylation of ketones using o-iodosylbenzoic acid." Tetrahedron Letters, 22(14), 1283-1286. DOI: 10.1016/S0040-4039(01)80001-0. Available at:[Link]

  • NextSDS Chemical Substance Information. "benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate." NextSDS Database. Available at: [Link]

Application

Catalytic hydrogenation deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

An Application Guide to the Catalytic Hydrogenation Deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Authored by: A Senior Application Scientist Abstract This comprehensive application note provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Catalytic Hydrogenation Deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate via palladium-catalyzed hydrogenation. The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in the development of pharmaceutical intermediates.[1][2] Its removal is a critical step that must be efficient, clean, and compatible with other functionalities in the molecule. This guide delves into the mechanistic underpinnings of catalytic hydrogenolysis, offers a field-proven, step-by-step protocol, discusses key reaction parameters for optimization, and emphasizes crucial safety procedures. The target product, 3-hydroxy-4,4-dimethoxypiperidine, is a valuable heterocyclic building block, and this protocol outlines a robust method for its preparation on a laboratory scale.

Introduction: The Strategic Importance of Cbz Deprotection

In multi-step organic synthesis, the temporary masking of reactive functional groups is essential to prevent undesired side reactions. For amines, the benzyloxycarbonyl (Cbz) group is a widely employed protecting group due to its stability across a broad range of acidic and basic conditions.[3] The deprotection of the Cbz group, however, must be performed under conditions that preserve the integrity of the target molecule.

Catalytic hydrogenolysis stands as the premier method for Cbz cleavage due to its exceptionally mild conditions and the generation of benign byproducts.[1][4] The reaction involves the cleavage of the benzyl-oxygen bond with hydrogen gas, catalyzed by a transition metal, most commonly palladium on carbon (Pd/C).[1][4] This process is highly selective and efficient, making it a "green" and reliable choice in synthetic chemistry.

This guide focuses on the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a substrate containing a secondary alcohol and a ketal functionality. Both of these groups are inert under the described hydrogenolysis conditions, showcasing the high chemoselectivity of this transformation.

Reaction Mechanism: The Role of the Catalyst

The deprotection proceeds via a heterogeneous catalytic process on the surface of the palladium metal. The widely accepted mechanism involves several key stages:

  • Adsorption: The Cbz-protected amine adsorbs onto the surface of the palladium catalyst.

  • Hydrogen Activation: Molecular hydrogen (H₂) is oxidatively added to the palladium surface, dissociating into reactive palladium-hydride species.

  • Hydrogenolysis: The activated hydrogen atoms facilitate the cleavage of the relatively weak benzylic C-O bond.

  • Product Formation & Desorption: This cleavage results in the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine. Toluene is formed as a stable, easily removable byproduct. The deprotected amine and toluene then desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.[1][2]

The overall transformation is clean, with the only byproducts being toluene and carbon dioxide, which are volatile and easily removed during work-up.[4]

G cluster_catalyst Pd/C Catalyst Surface cluster_reaction Reaction & Cleavage cluster_products Products H2 H₂ Gas ActiveSite Pd(0) Active Sites H2->ActiveSite Adsorption & Activation Substrate Cbz-Protected Amine Substrate->ActiveSite Adsorption Cleavage Hydrogenolysis: C-O Bond Cleavage ActiveSite->Cleavage Amine Deprotected Amine Cleavage->Amine Desorption Toluene Toluene Cleavage->Toluene CO2 CO₂ Cleavage->CO2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

Experimental Application & Protocols

This section provides a trusted, step-by-step protocol for the deprotection reaction. Adherence to safety procedures is paramount due to the use of flammable hydrogen gas and a potentially pyrophoric catalyst.

Materials and Equipment
Category Item Details / Recommended Grade
Reactant Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylateAs synthesized or commercially available.
Catalyst 10% Palladium on activated carbon (Pd/C)50% wet catalyst is recommended for safer handling.
Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous or HPLC grade.
Hydrogen Source Hydrogen Gas (H₂)Balloon or high-pressure hydrogenation apparatus (e.g., Parr shaker).
Inert Gas Nitrogen (N₂) or Argon (Ar)For creating an inert atmosphere.
Filtration Aid Celite® 545For safe removal of the catalyst.
Reaction Vessel Round-bottom flask or Parr reaction vesselSized appropriately for the reaction scale.
Analytical TLC plates (Silica gel 60 F₂₅₄), LC-MSFor reaction monitoring.
Safety Fume hood, safety glasses, lab coat, compatible glovesStandard personal protective equipment (PPE).[5]
Detailed Step-by-Step Protocol
  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equiv).

    • Dissolve the substrate in a suitable solvent (e.g., Methanol, ~0.1 M concentration).

  • Catalyst Addition (Perform in a fume hood):

    • Under a gentle stream of inert gas (N₂ or Ar), carefully add 10% Pd/C catalyst (typically 5-10 mol% palladium relative to the substrate).[1]

    • Causality Note: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent, as dry Pd/C can be pyrophoric. If using the 50% wet catalyst, this risk is significantly reduced.

  • Establishing Hydrogen Atmosphere:

    • Securely seal the flask with a septum.

    • Connect the flask to a vacuum/inert gas manifold and a hydrogen-filled balloon.

    • Carefully evacuate the flask to remove air and then backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

    • Finally, evacuate the flask and backfill with hydrogen gas from the balloon. Ensure the flask remains under a positive pressure of hydrogen (a visibly inflated balloon). For larger scales, a Parr hydrogenation apparatus may be used following manufacturer instructions.[6]

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, gaseous hydrogen, and the solid catalyst.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

    • Self-Validation: On TLC, the reaction is complete upon the full consumption of the starting material (visualized by UV light) and the appearance of the product spot (which may require staining, e.g., with ninhydrin, to visualize the amine).

  • Work-up and Catalyst Removal (Critical Safety Step):

    • Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.

    • Prepare a small plug of Celite® in a Büchner or fritted glass funnel. Wet the Celite® pad with the reaction solvent.

    • Causality Note: Never filter the catalyst dry. The catalyst now contains adsorbed hydrogen and can ignite spontaneously upon exposure to air.[8][7] Keeping the catalyst wet during filtration prevents this fire hazard.

    • Filter the reaction mixture through the Celite® pad. Rinse the flask and the Celite® pad thoroughly with the reaction solvent to ensure complete recovery of the product.[1]

  • Product Isolation:

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3-hydroxy-4,4-dimethoxypiperidine.

    • If necessary, the crude product can be purified further by column chromatography or crystallization.

Sources

Method

Using Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate as a piperidine building block

An Application Guide to Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry Introduction: The Strategic Value of the Substituted Piperidine Scaffold The piperidine...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate: A Versatile Scaffold for Modern Medicinal Chemistry

Introduction: The Strategic Value of the Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of therapeutic agents.[1][2][3] Its three-dimensional, saturated heterocyclic structure provides an ideal framework for orienting functional groups in precise spatial arrangements, which is critical for high-affinity interactions with biological targets.[4][5] The inclusion of a piperidine core can significantly enhance a molecule's pharmacological profile by improving properties such as solubility, bioavailability, and metabolic stability.[5][6]

This application note focuses on Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate , a highly functionalized building block designed for efficiency and versatility in drug discovery campaigns. This molecule incorporates three key strategic elements:

  • N-Cbz Protection: The benzyloxycarbonyl (Cbz) group provides robust protection for the piperidine nitrogen, stable under a wide range of conditions yet readily removable through well-established methods like catalytic hydrogenolysis.[7]

  • 3-Hydroxy Group: This secondary alcohol serves as a versatile synthetic handle for introducing further diversity through oxidation, etherification, esterification, or substitution reactions.[8]

  • 4,4-Dimethoxy Ketal: This moiety acts as a protected ketone. Upon deprotection under mild acidic conditions, it reveals a 4-oxopiperidine, a crucial intermediate for reactions such as reductive amination, Wittig reactions, and aldol condensations.

The strategic placement of these orthogonal functional groups allows for a controlled, stepwise elaboration of the piperidine core, enabling the synthesis of complex and diverse molecular libraries from a single, advanced intermediate.[9] This guide provides a detailed overview of the properties of this building block and protocols for its key synthetic transformations.

Physicochemical and Structural Data

A summary of the key properties for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is provided below.

PropertyValue
IUPAC Name Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
CAS Number Not available (Component parts are well-documented)
Appearance Expected to be a crystalline solid or a viscous oil
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)

Core Synthetic Transformations and Protocols

This building block is designed for sequential or parallel modification at its three key functional sites. The orthogonality of the protecting groups is paramount, allowing chemists to selectively unmask and react each site while the others remain intact.

G Start Benzyl 3-hydroxy- 4,4-dimethoxypiperidine- 1-carboxylate N_Deprotected 3-Hydroxy-4,4-dimethoxy- piperidine Derivative Start->N_Deprotected  Protocol 1:  N-Deprotection (e.g., Hydrogenolysis) OH_Oxidized Benzyl 3-oxo-4,4- dimethoxypiperidine- 1-carboxylate Start->OH_Oxidized  Protocol 2:  Oxidation (e.g., Swern, DMP) Ketal_Deprotected Benzyl 3-hydroxy- 4-oxopiperidine- 1-carboxylate Start->Ketal_Deprotected  Protocol 3:  Ketal Hydrolysis (Acidic Conditions)

Caption: Key orthogonal transformations of the title building block.

Protocol 1: N-Cbz Deprotection via Catalytic Hydrogenolysis

The removal of the Cbz group is arguably the most common first step, liberating the piperidine nitrogen for subsequent functionalization (e.g., N-alkylation, N-acylation). Catalytic hydrogenolysis is the preferred method due to its mild conditions and clean byproducts (toluene and CO₂).[7][10]

G Start 1. Dissolve Cbz-protected piperidine in Methanol Add_Catalyst 2. Add 10% Pd/C catalyst (5-10 mol % Pd) Start->Add_Catalyst Hydrogenate 3. Evacuate & backfill with H₂ gas (balloon) Add_Catalyst->Hydrogenate Stir 4. Stir vigorously at RT (Monitor by TLC/LC-MS) Hydrogenate->Stir Filter 5. Filter through Celite® to remove Pd/C Stir->Filter Concentrate 6. Concentrate filtrate under reduced pressure Filter->Concentrate Product Isolated Free Amine Concentrate->Product

Caption: Experimental workflow for N-Cbz deprotection.

Methodology:

  • Preparation: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (approx. 0.1 M concentration) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% of palladium relative to the substrate.[11]

  • Hydrogenation Setup: Seal the flask, and using a vacuum/gas manifold, carefully evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ using a balloon.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. Reactions are often complete within 2-6 hours.

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air. Rinse the filter pad with the reaction solvent (e.g., MeOH).

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 3-hydroxy-4,4-dimethoxypiperidine, which can often be used in the next step without further purification.

Comparison of Common N-Cbz Deprotection Methods

MethodReagents & ConditionsTypical TimeYieldKey Considerations
Catalytic Hydrogenolysis 10% Pd/C, H₂ (balloon), MeOH, RT2-6 h>95%Most common and clean method; not suitable for substrates with other reducible groups (alkenes, alkynes, etc.).[10]
Transfer Hydrogenation 10% Pd/C, Ammonium Formate, MeOH, Reflux1-3 h>90%Avoids the use of flammable H₂ gas; useful for labs without a hydrogenation setup.[10][11]
Acidic Cleavage HBr in Acetic Acid (HBr/AcOH), RT1-4 hVariableEffective when hydrogenolysis is not viable; harsh conditions may not be suitable for acid-labile groups.[10]
Lewis Acid-Mediated AlCl₃, Hexafluoroisopropanol (HFIP), RT2-16 hHighA mild, metal-free alternative that tolerates many functional groups, but may cleave other acid-sensitive groups like Boc.[12]
Protocol 2: Oxidation of the 3-Hydroxy Group to a Ketone

Oxidizing the C3 alcohol to a ketone provides access to the Benzyl 3-oxo-4,4-dimethoxypiperidine-1-carboxylate scaffold.[13] This ketone can be used for various C-C bond-forming reactions or as a handle for introducing stereocenters via asymmetric reduction. A Swern oxidation is a reliable, high-yielding method that avoids heavy metals.[14]

Methodology (Swern Oxidation):

  • Oxalyl Chloride Activation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).

  • DMSO Addition: Add dimethyl sulfoxide (DMSO) (3.0 equiv.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly. Stir for 15 minutes.

  • Substrate Addition: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the activated DMSO mixture. Stir for 45-60 minutes at -78 °C.

  • Quenching: Add triethylamine (TEA) (5.0 equiv.) dropwise to the reaction mixture. After addition, remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone can be purified by silica gel column chromatography.

Protocol 3: Ketal Hydrolysis to Reveal the 4-Oxo Functionality

Deprotection of the dimethyl ketal unmasks the ketone at the C4 position, yielding Benzyl 3-hydroxy-4-oxopiperidine-1-carboxylate . This is a powerful transformation, as the resulting β-hydroxy ketone is a versatile intermediate for creating complex molecular architectures.

Methodology:

  • Preparation: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equiv.) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Acidification: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (pTSA).

  • Reaction: Stir the mixture at room temperature or warm gently (e.g., 40-50 °C) to expedite the reaction.

  • Monitoring: Monitor the progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Isolation: Remove the acetone under reduced pressure. Extract the remaining aqueous solution with a suitable organic solvent, such as ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by chromatography if necessary.

Strategic Application in Synthetic Campaigns

The true power of this building block lies in the ability to combine these protocols in various sequences to rapidly generate a diverse set of piperidine scaffolds.

G Start Starting Building Block (Cbz-N, 3-OH, 4-Ketal) A Free Amine (N-H, 3-OH, 4-Ketal) Start->A Protocol 1 (N-Deprotection) B 3-Ketone (Cbz-N, 3-O, 4-Ketal) Start->B Protocol 2 (Oxidation) C 4-Ketone (Cbz-N, 3-OH, 4-O) Start->C Protocol 3 (Hydrolysis) A1 N-Alkylated/Acylated Derivatives A->A1 N-Alkylation / N-Acylation C1 4-Substituted Derivatives (via Reductive Amination) C->C1 Reductive Amination of 4-Ketone D Fully Deprotected Core (N-H, 3-OH, 4-O) C->D Protocol 1 (N-Deprotection)

Sources

Application

Reagents for oxidation of the 3-hydroxyl group in Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Substrate Vulnerability Analysis & Strategic Considerations The oxidation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate to its corresponding ketone (Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate) present...

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Vulnerability Analysis & Strategic Considerations

The oxidation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate to its corresponding ketone (Benzyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate) presents a classic chemoselectivity challenge in organic synthesis. As a Senior Application Scientist, evaluating the structural vulnerabilities of the substrate is the mandatory first step before selecting an oxidation protocol.

This molecule contains three critical functional groups:

  • Secondary Hydroxyl Group (C-3): The target for oxidation.

  • N-Cbz Protecting Group (N-1): Generally stable to oxidation but restricts the use of strong reducing agents or catalytic hydrogenation in downstream workups.

  • 4,4-Dimethoxy Acetal (C-4): This is the primary vulnerability. Acetals are highly acid-sensitive. Traditional harsh oxidants like Jones Reagent (CrO₃/H₂SO₄) or unbuffered Pyridinium Chlorochromate (PCC) will rapidly hydrolyze the acetal to a ketone, yielding an undesired 3,4-dione byproduct.

Furthermore, the desired product is a β -alkoxy ketone. Under strongly basic conditions, this moiety is susceptible to enolization and subsequent β -elimination, which would destroy the piperidine ring's substitution pattern. Therefore, the chosen reagent must operate under strictly neutral, buffered, or highly controlled low-temperature conditions.

Reagent Selection Matrix

To navigate these constraints, we rely on mild, non-aqueous oxidation systems. The table below summarizes the quantitative and qualitative data for the most viable reagents, allowing for an evidence-based selection.

Table 1: Comparative Matrix of Oxidation Reagents for Acid-Sensitive Piperidines

Reagent SystemActive Oxidant SpeciesReaction pH ProfileOperating TemperatureAcetal CompatibilityPrimary ByproductsRecommended Scale
Dess-Martin (DMP) Periodinane (I V )Mildly Acidic (Requires Buffer)0 °C to 25 °CExcellent (with NaHCO₃)Acetic acid, IodaneDiscovery / Lab (< 50g)
Swern Oxidation Alkoxysulfonium ylideBasic (Et₃N)-78 °C to 25 °CExcellentDMS, CO₂, CO, Et₃N·HClProcess / Pilot (> 50g)
TPAP / NMO Ruthenium (VII)Neutral25 °CGoodN-methylmorpholineIntermediate
Jones Reagent Chromic acid (Cr VI )Highly Acidic0 °CPoor (Hydrolyzes) Chromium saltsNot Recommended

Mechanistic Workflow & Logical Relationships

The decision between the two optimal methods—Dess-Martin Periodinane (DMP) and Swern Oxidation—is dictated by the scale of the reaction and the availability of cryogenic equipment. The logic flow for this chemoselective transformation is visualized below.

G Substrate Benzyl 3-hydroxy-4,4-dimethoxy- piperidine-1-carboxylate Constraint1 Constraint 1: Acid-Sensitive Acetal (Avoid Jones/PCC) Substrate->Constraint1 Constraint2 Constraint 2: Base-Sensitive Product (Avoid strong bases) Substrate->Constraint2 DMP Dess-Martin Periodinane + NaHCO3 Buffer Constraint1->DMP Swern Swern Oxidation DMSO, (COCl)2, Et3N Constraint1->Swern Constraint2->DMP Constraint2->Swern Product Benzyl 4,4-dimethoxy-3-oxo- piperidine-1-carboxylate DMP->Product Lab Scale Swern->Product Process Scale

Figure 1: Decision matrix and workflow for the chemoselective oxidation of acid-sensitive substrates.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is explicitly detailed so the operator understands why each step is performed, ensuring the integrity of the acid-sensitive 4,4-dimethoxy group.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Ideal for Lab Scale)

is highly chemoselective and operates rapidly at room temperature[1]. However, the mechanism involves the exchange of an acetate ligand with the alcohol, subsequently releasing acetic acid as a byproduct[2]. Left unchecked, this acid will hydrolyze the acetal.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq, e.g., 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

  • In-Situ Buffering (Critical Step): Add solid Sodium Bicarbonate (NaHCO₃, 3.0 eq) directly to the stirring solution. Causality: The NaHCO₃ acts as an insoluble basic sponge, immediately neutralizing the acetic acid generated during the oxidation cycle, thereby protecting the 4,4-dimethoxy group.

  • Oxidant Addition: Cool the mixture to 0 °C. Add Dess-Martin Periodinane (1.5 eq) in three portions over 10 minutes.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3); the secondary alcohol ( Rf​≈0.3 ) will cleanly convert to the less polar ketone ( Rf​≈0.5 ) within 1–2 hours.

  • Reductive Quench: Once complete, dilute the mixture with additional DCM and pour it into a vigorously stirring 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate). Causality: Na₂S₂O₃ reduces unreacted hypervalent iodine species to water-soluble, safe byproducts. Self-Validation: The organic layer will initially appear cloudy/yellow but will turn completely clear once the quench is complete (typically 15–30 minutes).

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Swern Oxidation (Ideal for Process Scale-Up)

The is highly atom-economic and avoids heavy metals or expensive hypervalent iodine reagents, making it the industry standard for scaling up acid-sensitive substrates[3][4].

Step-by-Step Methodology:

  • Activation: To a flame-dried flask under argon, add anhydrous DCM (10 Vol) and Oxalyl Chloride (1.5 eq). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Add anhydrous Dimethyl Sulfoxide (DMSO, 3.0 eq) dropwise over 10 minutes. Self-Validation: The reaction will vigorously evolve gas (CO and CO₂). Causality: This step generates the active chloro(dimethyl)sulfonium chloride intermediate. The temperature must remain below -60 °C to prevent the explosive Pummerer rearrangement.

  • Substrate Addition: After 15 minutes of stirring, add a solution of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq) in DCM (5 Vol) dropwise. Stir for 45 minutes at -78 °C to form the alkoxysulfonium ion.

  • Elimination: Add Triethylamine (Et₃N, 5.0 eq) dropwise. Causality: The base deprotonates the intermediate to form a sulfur ylide, which undergoes an E2-like intramolecular elimination to yield the ketone[2].

  • Warming and Quench: Stir for 15 minutes at -78 °C, then remove the cold bath and allow the reaction to warm to 0 °C over 30 minutes. Quench by adding water. (Avoid saturated NH₄Cl here, as its mild acidity combined with aqueous conditions could threaten the acetal during a prolonged workup).

  • Odor Management & Isolation: Extract the aqueous layer with DCM. Causality: The reaction produces Dimethyl Sulfide (DMS), which has a notoriously foul odor. Wash all used glassware with a dilute bleach (NaOCl) solution to oxidize residual DMS to odorless DMSO. Dry the organic layer over Na₂SO₄ and concentrate.

Analytical Signatures for Validation

To confirm the success of the oxidation and the survival of the protecting groups, utilize the following spectroscopic markers:

  • 1 H NMR (CDCl₃): The disappearance of the carbinol proton (the multiplet at 3.8–4.0 ppm corresponding to the C-3 CH-OH) is the primary indicator of success. The two methoxy groups of the acetal should remain distinctly visible as two singlets near 3.2–3.3 ppm.

  • 13 C NMR (CDCl₃): The appearance of a new ketone carbonyl carbon peak at 204 ppm confirms oxidation. The acetal carbon (C-4) should remain visible at 100 ppm, and the Cbz carbonyl should remain at 155 ppm.

  • LC-MS: The mass will shift from [M+H]+=310.16 (Alcohol) to [M+H]+=308.14 (Ketone).

References

  • Dess–Martin periodinane - Wikipedia Source: Wikipedia URL:[Link]

  • Swern oxidation - Wikipedia Source: Wikipedia URL:[Link]

  • Demystifying The Mechanisms of Alcohol Oxidations Source: Master Organic Chemistry URL:[Link]

  • Alcohol to Aldehyde/Ketone using Swern Oxidation Source: Organic Synthesis URL:[Link]

  • Application of Dess-Martin oxidation in total synthesis of natural products Source: ResearchGate URL:[Link]

Sources

Method

The Strategic Role of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate in the Synthesis of the HIV-1 Entry Inhibitor Vicriviroc

Introduction: A Pivotal Building Block in Antiviral Therapy In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the framework of numerous therapeutic agents due...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Pivotal Building Block in Antiviral Therapy

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, integral to the framework of numerous therapeutic agents due to its favorable pharmacokinetic properties.[1] Among the vast array of piperidine-containing drugs, Vicriviroc, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), stands out as a critical agent in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[2][3] The synthesis of this complex molecule relies on the strategic use of key building blocks, with Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (CAS 190992-62-2) emerging as a cornerstone intermediate. This document provides a detailed exploration of the application of this versatile piperidine derivative in the manufacturing of Vicriviroc, offering in-depth protocols and a scientific rationale for its utilization.

Vicriviroc functions by binding to the CCR5 co-receptor on the surface of host cells, thereby preventing the entry of R5-tropic HIV-1 strains.[2] This mechanism of action provided a significant advancement in antiretroviral therapy, particularly for treatment-experienced patients. The molecular architecture of Vicriviroc features a central piperidine core, and the stereochemistry and substitution pattern of this ring are crucial for its high-affinity binding to the CCR5 receptor. The synthesis of this core structure is a key challenge, and Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate provides a pre-functionalized and chirally-defined synthon that streamlines the manufacturing process.

The Synthetic Utility of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

The subject compound is a valuable intermediate primarily due to the orthogonal protecting groups and the strategically placed hydroxyl and dimethoxy functionalities. The benzyl carbamate (Cbz) group provides robust protection for the piperidine nitrogen, which can be readily removed under specific hydrogenolysis conditions without affecting other functional groups in the molecule. The 3-hydroxy group serves as a handle for further chemical transformations, while the 4,4-dimethoxy ketal protects the corresponding ketone, which can be deprotected under acidic conditions when required. This arrangement allows for sequential and regioselective modifications, a critical aspect of complex API synthesis.

The primary application of this intermediate is in the construction of the central piperidine core of Vicriviroc. The synthesis of Vicriviroc involves the coupling of this piperidine derivative with other key fragments, ultimately leading to the final API.

Detailed Synthetic Protocol: From Piperidine Intermediate to a Key Precursor of Vicriviroc

The following protocol details a crucial step in the synthesis of Vicriviroc, illustrating the transformation of a derivative of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This procedure is adapted from established synthetic routes for Vicriviroc and related CCR5 antagonists.

Protocol 1: Mesylation of the Hydroxyl Group and Subsequent Azide Displacement

This two-step sequence converts the hydroxyl group of the piperidine intermediate into an azide, a versatile precursor for the introduction of the amine functionality required in the final Vicriviroc structure.

Step 1: Mesylation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

  • Objective: To convert the hydroxyl group into a good leaving group (mesylate) for subsequent nucleophilic substitution.

  • Reagents and Materials:

    • Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

    • Dichloromethane (DCM), anhydrous

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Methanesulfonyl chloride (MsCl)

    • Nitrogen or Argon atmosphere

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.

    • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate. This intermediate is often used in the next step without further purification.

Step 2: Azide Displacement of the Mesylate

  • Objective: To introduce the azide functionality via an S(_N)2 reaction.

  • Reagents and Materials:

    • Crude Benzyl 3-(methylsulfonyloxy)-4,4-dimethoxypiperidine-1-carboxylate (from Step 1)

    • Dimethylformamide (DMF), anhydrous

    • Sodium azide (NaN(_3))

  • Procedure:

    • Dissolve the crude mesylate in anhydrous DMF.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford Benzyl 3-azido-4,4-dimethoxypiperidine-1-carboxylate.

Causality Behind Experimental Choices
  • Choice of Solvent: Dichloromethane in the mesylation step is an excellent choice due to its inertness and ability to dissolve the reactants. DMF in the azide displacement step is a polar aprotic solvent that facilitates S(_N)2 reactions by solvating the cation (Na + ) and leaving the azide anion more nucleophilic.

  • Choice of Base: Triethylamine or DIPEA are used in the mesylation step to neutralize the HCl generated during the reaction, preventing side reactions and promoting the formation of the mesylate.

  • Temperature Control: The mesylation reaction is performed at 0 °C to control the reactivity of the highly electrophilic methanesulfonyl chloride and minimize side reactions. The azide displacement is heated to increase the reaction rate of the S(_N)2 reaction.

  • Use of Sodium Azide: Sodium azide is a common and effective source of the azide nucleophile. An excess is used to drive the reaction to completion.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformation described in the protocol.

Vicriviroc Intermediate Synthesis Start Benzyl 3-hydroxy-4,4- dimethoxypiperidine-1-carboxylate Mesylate Benzyl 3-(methylsulfonyloxy)-4,4- dimethoxypiperidine-1-carboxylate Start->Mesylate  MsCl, TEA, DCM, 0 °C Azide Benzyl 3-azido-4,4- dimethoxypiperidine-1-carboxylate Mesylate->Azide  NaN3, DMF, 80-90 °C

Caption: Key transformation of the piperidine intermediate.

Quantitative Data Summary

StepProductTypical YieldPurity (by HPLC)
1Benzyl 3-(methylsulfonyloxy)-4,4-dimethoxypiperidine-1-carboxylate>95% (crude)Used directly
2Benzyl 3-azido-4,4-dimethoxypiperidine-1-carboxylate80-90%>98%

Conclusion: A Cornerstone for a Complex API

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate represents a sophisticated and indispensable building block in the multi-step synthesis of Vicriviroc. Its carefully designed structure, featuring orthogonal protecting groups and key functionalities, allows for a controlled and efficient assembly of the complex piperidine core of the API. The protocols outlined in this document highlight the practical application of this intermediate and underscore the importance of strategic molecular design in modern pharmaceutical manufacturing. The continued availability of such well-defined building blocks is crucial for the sustainable and cost-effective production of life-saving medicines like Vicriviroc.

References

  • Strizki, J. M., et al. (2005). Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1. Antimicrobial Agents and Chemotherapy, 49(12), 4911–4919. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]

  • Vicriviroc - Wikipedia. [Link]

  • Tagat, J. R., et al. (2004). Piperidine and Piperazine CCR5 Antagonists as HIV-1 Entry Inhibitors. Part 2: SAR of the Piperidine Core. Bioorganic & Medicinal Chemistry Letters, 14(22), 5671-5675. [Link]

  • Gulick, R. M., et al. (2007). Vicriviroc, a CCR5 antagonist, plus optimized background therapy for HIV-1 infection in patients with prior treatment failure. The Journal of Infectious Diseases, 196(3), 345-353. [Link]

  • Hale, J. J., et al. (2001). 4-Substituted Piperidines as CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters, 11(21), 2741-2744. [Link]

  • Kim, D., et al. (2005). Discovery of 4,4-Disubstituted Piperidine-Based CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters, 15(18), 4082-4085. [Link]

Sources

Application

Application Note: Cbz Protection Methodology for 3-Hydroxy-4,4-dimethoxypiperidine Precursors

Executive Summary The functionalization of piperidine rings is a cornerstone of modern medicinal chemistry. Specifically, the 3-hydroxy-4-piperidone scaffold—often masked as its acetal derivative, 3-hydroxy-4,4-dimethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of piperidine rings is a cornerstone of modern medicinal chemistry. Specifically, the 3-hydroxy-4-piperidone scaffold—often masked as its acetal derivative, 3-hydroxy-4,4-dimethoxypiperidine —is a privileged building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including and GPR119 modulators.

To selectively manipulate the secondary C3-hydroxyl group (e.g., via Mitsunobu inversion, oxidation, or etherification), the highly nucleophilic secondary amine must be protected. This application note details the authoritative methodology for the N-Carboxybenzyl (Cbz) protection of 3-hydroxy-4,4-dimethoxypiperidine. The Cbz group is strategically selected over Boc (tert-butyloxycarbonyl) because it can be cleaved via neutral palladium-catalyzed hydrogenolysis, ensuring complete orthogonality to the highly acid-labile 4,4-dimethoxy acetal group.

Mechanistic Rationale & Pathway Causality

The protection proceeds via a nucleophilic acyl substitution. The secondary amine of the piperidine ring attacks the highly electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl), forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels a chloride leaving group, generating hydrochloric acid (HCl) as a byproduct.

Because the substrate contains both a secondary amine and a secondary alcohol, regioselectivity is the primary synthetic challenge. While the amine is kinetically more nucleophilic, elevated temperatures or the use of strong bases (e.g., NaH) will deprotonate the C3-hydroxyl, leading to competitive O-acylation (bis-Cbz formation). Therefore, the reaction is strictly controlled using mild bases (such as Na₂CO₃ or DIPEA) to scavenge the generated HCl without activating the hydroxyl group, as outlined in standard protocols within .

ReactionMechanism Substrate 3-Hydroxy-4,4- dimethoxypiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate N-Attack Reagent Benzyl Chloroformate (Electrophile) Reagent->Intermediate Acylation Product Benzyl 3-hydroxy-4,4- dimethoxypiperidine-1-carboxylate Intermediate->Product Base-Mediated -HCl

Caption: Reaction mechanism of N-Cbz protection highlighting nucleophilic attack and HCl elimination.

Experimental Design: Self-Validating Systems

To ensure a robust, reproducible protocol, the methodology is designed as a self-validating system . Every critical parameter provides immediate feedback to the operator:

  • Biphasic pH Partitioning: By utilizing Schotten-Baumann conditions (DCM/H₂O), the generated HCl partitions into the aqueous layer where it is neutralized by Na₂CO₃. Validation: The operator must monitor the aqueous pH. A drop below pH 8.0 indicates insufficient base, which will protonate the unreacted amine (forming an unreactive ammonium salt) and stall the reaction.

  • Thermal Control: Cbz-Cl is susceptible to aqueous hydrolysis. Validation: Maintaining the reaction strictly at 0–5 °C during addition suppresses reagent degradation and visually prevents the formation of benzyl alcohol byproducts (which complicate downstream purification).

  • In-Process Control (IPC) via LC-MS: The reaction progress is continuously validated by mass spectrometry. The disappearance of the starting material (m/z 162.1[M+H]⁺) and the appearance of the product (m/z 296.1[M+H]⁺) confirm success.

Step-by-Step Methodologies

Method A: Biphasic Schotten-Baumann Conditions (Preferred for Scale-Up)

This method is highly scalable, environmentally conscious, and utilizes inexpensive inorganic bases.

  • Step 1: System Initialization. Charge a reaction vessel with 3-hydroxy-4,4-dimethoxypiperidine (1.0 eq, 100 mmol) and dissolve in Dichloromethane (DCM, 5.0 volumes).

    • Causality: DCM ensures complete solubility of both the starting material and the highly lipophilic Cbz-protected product.

  • Step 2: Base Introduction. Add an aqueous solution of Na₂CO₃ (2.0 eq, 200 mmol in 5.0 volumes of H₂O) to the vessel. Stir vigorously (≥ 500 rpm) to ensure maximum interfacial surface area between the biphasic layers.

  • Step 3: Thermal Regulation. Cool the biphasic mixture to 0–5 °C using an ice-water bath.

    • Causality: Low temperatures kinetically favor N-acylation over O-acylation and prevent the exothermic degradation of the incoming electrophile.

  • Step 4: Electrophile Addition. Dilute Benzyl chloroformate (Cbz-Cl, 1.1 eq, 110 mmol) in DCM (1.0 volume) and add dropwise over 30 minutes.

    • Causality: Dropwise addition prevents localized concentration spikes of Cbz-Cl, strictly enforcing regioselectivity for the amine.

  • Step 5: IPC & Propagation. Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 hours. Check the pH of the aqueous layer (must be 9–10). Perform LC-MS to validate complete conversion.

  • Step 6: Workup. Separate the organic layer. Wash with saturated aqueous NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield.

Method B: Anhydrous Organic Base Conditions

Utilize this method if the downstream application is strictly moisture-sensitive or if biphasic emulsion issues occur.

  • Step 1: Dissolve the substrate (1.0 eq) in anhydrous DCM (10.0 volumes) under a Nitrogen atmosphere.

  • Step 2: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

    • Causality: DIPEA is a non-nucleophilic organic base that efficiently scavenges HCl without competing for the Cbz-Cl electrophile.

  • Step 3: Cool to 0 °C and add Cbz-Cl (1.1 eq) dropwise. Stir for 3 hours at room temperature, quench with saturated aqueous NH₄Cl, and extract with DCM.

Quantitative Data & Analytical Validation

Table 1: Optimization of Reaction Conditions & Yield Causality
Condition TypeBase UsedSolvent SystemTemp (°C)IPC pHYield (%)Purity (LC-MS)Mechanistic Outcome
Schotten-Baumann Na₂CO₃ (2.0 eq)DCM / H₂O (1:1)0 to 209.594% >98%Optimal partitioning of HCl; zero O-acylation.
Anhydrous DIPEA (2.5 eq)Anhydrous DCM0 to 20N/A89% 96%Clean conversion; trace DIPEA·HCl salts require washing.
Sub-optimalNaH (1.5 eq)THF20N/A41%<50%Strong base deprotonated C3-OH; massive bis-Cbz formation.
Sub-optimalNaHCO₃ (1.0 eq)DCM / H₂O (1:1)206.562%90%Insufficient base led to pH drop; unreacted amine protonated.
Table 2: Analytical Validation Markers
Analytical MethodTarget MarkerDiagnostic Significance
LC-MS (ESI+) m/z 296.1 [M+H]⁺Confirms exact mass of the target N-Cbz product.
LC-MS (ESI+) m/z 430.2 [M+H]⁺Diagnostic for O-acylation (Bis-Cbz impurity).
¹H NMR (CDCl₃) δ 7.30 - 7.40 (m, 5H)Confirms the presence of the benzyl aromatic ring.
¹H NMR (CDCl₃) δ 5.15 (s, 2H)Confirms the benzylic CH₂ protons of the Cbz group.
¹H NMR (CDCl₃) δ 3.20 & 3.25 (s, 6H)Validates that the 4,4-dimethoxy acetal remains intact.

Troubleshooting & Optimization Logic

When scaling up protective group chemistry, deviations in mass transfer or thermal regulation can impact yield. The following logic tree provides a self-validating troubleshooting mechanism to rapidly diagnose and correct reaction failures.

Troubleshooting Start Issue: Low Yield or Incomplete Conversion Check1 IPC: LC-MS shows m/z 430.2 (Bis-Cbz)? Start->Check1 Check2 IPC: Aqueous pH < 8? Start->Check2 Fix1 Action: Reduce Cbz-Cl eq. & maintain temp < 5°C Check1->Fix1 Yes (O-Acylation) Fix2 Action: Add Na2CO3 to restore pH 9-10 Check2->Fix2 Yes (Amine Protonation)

Caption: Self-validating troubleshooting logic tree for optimizing Cbz protection yields.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66858712, Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. Retrieved March 18, 2026.[Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th/5th Ed.). John Wiley & Sons.[Link]

  • Cottrell, K. M., et al. (2025). MTA-Cooperative PRMT5 Inhibitors: Mechanism Switching Through Structure-Based Design. Journal of Medicinal Chemistry, 68(4), 4217-4236.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The insights provided are based on established principles of organic chemistry and proven strategies for piperidine synthesis.

I. Synthetic Strategy Overview

The synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate typically proceeds via a two-step sequence starting from the commercially available Benzyl 3-oxopiperidine-1-carboxylate. The core transformations are:

  • Protection (Ketalization): Formation of a dimethyl ketal at the C4 position to protect the ketone from reduction in the subsequent step. This is a crucial step to achieve the desired regioselectivity.

  • Reduction: Selective reduction of the C3 ketone to a hydroxyl group.

The overall yield and purity of the final product are highly dependent on the efficiency and cleanliness of each of these steps. This guide will address potential pitfalls in this sequence.

Synthetic_Workflow Start Benzyl 3-oxopiperidine- 1-carboxylate Step1 Step 1: Ketalization Start->Step1 MeOH, H+ cat. Intermediate Benzyl 3-oxo-4,4-dimethoxy- piperidine-1-carboxylate Step1->Intermediate Formation of Ketal Step2 Step 2: Reduction Intermediate->Step2 e.g., NaBH4 FinalProduct Benzyl 3-hydroxy-4,4-dimethoxy- piperidine-1-carboxylate Step2->FinalProduct Selective Reduction

Caption: General synthetic workflow for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. The issues are categorized by the reaction step.

Step 1: Ketalization of Benzyl 3-oxopiperidine-1-carboxylate

This step involves the acid-catalyzed reaction with methanol or an orthoformate to form the dimethyl ketal.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst: The acid catalyst (e.g., p-TsOH, HCl) concentration may be too low.[1] 2. Presence of Water: Water in the reaction mixture will shift the equilibrium back towards the ketone starting material. 3. Poor Reagent Quality: Methanol may contain water; trimethyl orthoformate may have degraded.1. Catalyst Loading: Increase the catalyst loading incrementally (e.g., from 0.1 mol% to 1-5 mol%).[1] 2. Water Removal: Use a dehydrating agent like trimethyl orthoformate, which also serves as the methanol source.[2] Alternatively, use a Dean-Stark apparatus if the solvent forms an azeotrope with water. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Reagent Check: Use freshly opened, anhydrous solvents and reagents.
Formation of Byproducts 1. N-Cbz Deprotection: Strong acidic conditions or prolonged heating can lead to the cleavage of the benzyl carbamate (Cbz) protecting group. 2. Self-Condensation: Base-catalyzed side reactions (if any residual base is present) or prolonged heating can lead to aldol-type condensation products.1. Milder Conditions: Use a milder acid catalyst like Amberlyst-15 resin, which can be easily filtered off.[3] Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor the reaction closely by TLC or GC-MS to avoid prolonged reaction times. 2. Ensure Neutrality: Ensure the starting material is free from any base used in its prior synthesis. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4]
Difficult Workup Emulsion Formation: This is common during the aqueous quench and extraction, especially with piperidine derivatives.Break Emulsion: During the workup, add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[5]
Step 2: Reduction of Benzyl 3-oxo-4,4-dimethoxypiperidine-1-carboxylate

This step typically uses a mild hydride reducing agent like sodium borohydride (NaBH₄).

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Reduction 1. Insufficient Reducing Agent: The stoichiometry of NaBH₄ may be too low, especially if some has decomposed due to moisture or acidic impurities. 2. Low Temperature: The reaction may be too slow at very low temperatures (e.g., < 0 °C).1. Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents). Add the NaBH₄ portion-wise to control the reaction. 2. Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC until the starting material is consumed.
Ketal Hydrolysis (Loss of Methoxy Groups) Acidic Conditions: The dimethyl ketal is sensitive to acid.[2] If the reaction workup is too acidic, or if the reaction is quenched with a strong acid, the ketal can be hydrolyzed back to the ketone.Neutral/Basic Workup: Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Ensure the pH of the aqueous layer remains neutral or slightly basic (pH 7-8) during extraction. Use a weak base like sodium bicarbonate (NaHCO₃) to neutralize if necessary.[3]
N-Cbz Group Reduction Harsh Reducing Agent: Using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) will reduce the Cbz carbamate, leading to the N-methyl or de-benzylated product.Use Mild Reagents: Sodium borohydride (NaBH₄) is the preferred reagent as it is chemoselective for ketones and aldehydes and will not typically reduce carbamates or esters under standard conditions.
Poor Stereoselectivity Nature of Reducing Agent: The facial selectivity of the hydride attack on the ketone determines the stereochemistry of the resulting alcohol.Control Stereochemistry: If a specific stereoisomer is required, consider using bulkier reducing agents (e.g., L-Selectride®) which can favor attack from the less sterically hindered face. This may require significant optimization.[6]

III. Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 40%. Where am I most likely losing my product?

A: Significant product loss can occur at several stages. First, verify the purity of your starting material, Benzyl 3-oxopiperidine-1-carboxylate.[7][8] Incomplete ketalization (Step 1) is a common issue; unreacted starting material will not undergo the desired reduction. Second, physical loss during workup is frequent. Piperidine derivatives can be more water-soluble than expected. Ensure you perform multiple extractions (e.g., 3-4 times) with your organic solvent. Finally, purification by column chromatography can lead to losses if the product streaks on the silica gel.

Q2: How can I effectively monitor the progress of the ketalization reaction?

A: Thin-Layer Chromatography (TLC) is the most convenient method. The ketal product should have a higher Rf value (be less polar) than the ketone starting material. Use a solvent system like 30-50% ethyl acetate in hexanes. Stain with potassium permanganate (KMnO₄), as the ketone may not be strongly UV-active. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool to determine the ratio of product to starting material.

Q3: I see an unexpected peak in my mass spec analysis after the reduction step corresponding to the loss of methanol. What is happening?

A: This is likely due to the formation of an enol ether byproduct. If the reaction conditions become slightly acidic, the hydroxyl group at C3 can catalyze the elimination of one of the methoxy groups at C4. To avoid this, maintain strictly neutral or slightly basic conditions throughout the reaction and workup. Ensure your solvent (e.g., methanol or ethanol) is not acidic.

Q4: Is it possible to perform a one-pot ketalization and reduction?

A: While one-pot reactions are attractive for efficiency, they are challenging in this case due to incompatible reaction conditions. Ketalization requires an acid catalyst, while the borohydride reduction requires neutral or basic conditions and is quenched by acid. A sequential process with an aqueous workup and solvent swap between steps is the most reliable approach to ensure high purity and yield.

Q5: What are the best practices for storing Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate?

A: The final compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (refrigerated or frozen) to prevent degradation.[4] Amines and their derivatives can be sensitive to atmospheric CO₂ and moisture, which can lead to the formation of carbonate salts or hydrolysis of the ketal over time.[9]

IV. Experimental Protocols

The following are generalized, step-by-step procedures that can serve as a starting point for your experiments. Optimization will be necessary based on your specific lab conditions and scale.

Protocol 1: Synthesis of Benzyl 3-oxo-4,4-dimethoxypiperidine-1-carboxylate
  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Benzyl 3-oxopiperidine-1-carboxylate (1.0 eq).

  • Reagents: Add anhydrous methanol (approx. 0.2 M solution) followed by trimethyl orthoformate (3.0 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., 40% EtOAc/Hexanes) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.

Protocol 2: Synthesis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate
  • Setup: Dissolve the crude or purified Benzyl 3-oxo-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) slowly in small portions over 15-20 minutes.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0 °C.

  • Extraction: Concentrate the mixture to remove most of the methanol. Add water and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting oil or solid by flash column chromatography (e.g., using a gradient of 20% to 60% ethyl acetate in hexanes).

Troubleshooting_Flowchart Start Low Overall Yield CheckStep1 Analyze Ketalization Step (TLC/GC-MS) Start->CheckStep1 IncompleteKetal Incomplete Reaction? CheckStep1->IncompleteKetal OptimizeKetal Optimize Ketalization: - Increase catalyst - Use drying agent - Check reagents IncompleteKetal->OptimizeKetal YesKetal CheckStep2 Analyze Reduction Step (TLC/LC-MS) IncompleteKetal->CheckStep2 NoKetal YesKetal YES NoKetal NO Byproducts Byproducts Formed? (e.g., Ketal Hydrolysis) CheckStep2->Byproducts OptimizeReduction Optimize Reduction/Workup: - Ensure neutral/basic pH - Use mild quench Byproducts->OptimizeReduction YesByproduct CheckPurification Review Purification: - Multiple extractions? - Proper column conditions? Byproducts->CheckPurification NoByproduct YesByproduct YES NoByproduct NO

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Cbz Deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Welcome to the technical support hub for the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounte...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the removal of the carbobenzyloxy (Cbz or Z) protecting group from this specific and structurally complex substrate. Here, we address common issues through a detailed question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My standard catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the likely causes?

Several factors can contribute to an inefficient Cbz deprotection via catalytic hydrogenolysis, a method favored for its mild conditions and clean byproducts (toluene and carbon dioxide).[1][2]

  • Catalyst Inactivity or Poisoning: The palladium catalyst, typically palladium on carbon (Pd/C), can become deactivated over time or poisoned by impurities.[3] Sulfur or phosphorus-containing compounds in your substrate or solvent can irreversibly poison the catalyst.[3][4] The product amine itself can also coordinate to the palladium, inhibiting its activity.[3][5]

  • Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its interaction with the heterogeneous catalyst surface.[3][5]

  • Steric Hindrance: The structure of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, with its substituted piperidine ring, may present steric hindrance around the Cbz group, making it less accessible to the catalyst's active sites.

  • Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient to drive the reaction to completion.[6]

Q2: How can I optimize my catalytic hydrogenation to achieve complete deprotection?

To address the issues mentioned above, consider the following optimization strategies:

ParameterRecommended ActionRationale
Catalyst Use a fresh batch of high-quality 10% Pd/C. For particularly stubborn reactions, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][7]Ensures high catalytic activity and minimizes issues from aged or deactivated catalysts.
Catalyst Loading Increase the catalyst loading, for example, from a typical 5-10 mol% to 10-20 mol%.A higher catalyst concentration can compensate for partial deactivation or poisoning.
Solvent Experiment with different solvents or solvent mixtures to improve substrate solubility. Common choices include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF).[3]Enhanced solubility increases the effective concentration of the substrate at the catalyst surface.
Additive Add a small amount of a weak acid, such as acetic acid, to the reaction mixture.Protonation of the product amine prevents its coordination to the palladium catalyst, thereby improving turnover.[3][4]
Hydrogen Pressure If using a balloon, ensure a fresh supply of hydrogen. For more difficult cases, consider using a hydrogenation apparatus to increase the pressure to 50 psi or higher.[6]Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can accelerate the reaction rate.
Temperature Gently warming the reaction mixture (e.g., to 40-50 °C) can sometimes improve reaction rates.Increased temperature can overcome activation energy barriers and improve solubility.
Q3: I'm concerned about the potential for side reactions. Are there alternative deprotection methods that are milder or more selective?

Yes, several alternatives to standard catalytic hydrogenation exist, offering different selectivity profiles.

  • Catalytic Transfer Hydrogenation (CTH): This method uses a hydrogen donor in situ, avoiding the need for pressurized hydrogen gas.[8] It is often milder and can provide better chemoselectivity.[5] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[9][10]

  • Acid-Mediated Deprotection: Strong acids like hydrogen bromide in acetic acid (HBr/AcOH) can cleave the Cbz group.[1][2] Milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have also been shown to be effective and offer good functional group tolerance.[11][12] These methods are particularly useful for large-scale synthesis where metal contamination is a concern.[5][13]

  • Nucleophilic Cleavage: For substrates that are sensitive to both reductive and acidic conditions, nucleophilic cleavage offers a valuable alternative.[1] A protocol using 2-mercaptoethanol and potassium phosphate has been developed for this purpose.[11][14]

Deprotection_Decision_Workflow start Incomplete Cbz Deprotection check_hydrogenation Standard Hydrogenation Issues? start->check_hydrogenation optimize_hydrogenation Optimize Hydrogenation (Fresh Catalyst, Solvent, Additive, Pressure) check_hydrogenation->optimize_hydrogenation Yes check_alternatives Substrate Sensitive to Reduction or Acid? check_hydrogenation->check_alternatives No/Still Incomplete complete Complete Deprotection optimize_hydrogenation->complete cth Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) check_alternatives->cth No acid_deprotection Acid-Mediated Deprotection (e.g., HBr/AcOH, AlCl3/HFIP) check_alternatives->acid_deprotection Sensitive to Reduction nucleophilic_deprotection Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) check_alternatives->nucleophilic_deprotection Sensitive to Both cth->complete acid_deprotection->complete nucleophilic_deprotection->complete

Q4: Can you provide a detailed, step-by-step protocol for a reliable deprotection method for my compound?

Given the potential for issues with standard hydrogenation, a robust starting point would be Catalytic Transfer Hydrogenation with ammonium formate. This method is often rapid and avoids the need for specialized hydrogenation equipment.[10]

Protocol: Cbz Deprotection via Catalytic Transfer Hydrogenation

Materials:

  • Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (substrate)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄)

  • Methanol (MeOH), anhydrous

  • Celite®

Procedure:

  • Dissolution: Dissolve the Cbz-protected substrate (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The concentration should be approximately 0.1 M.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight relative to the substrate) to the stirred solution.

  • Hydrogen Donor Addition: Add ammonium formate (3-5 equivalents) to the reaction mixture in one portion.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These reactions are often complete within 30 minutes to 2 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude product can then be purified by standard methods such as column chromatography or recrystallization.

CTH_Workflow sub_dissolve 1. Dissolve Substrate in MeOH add_catalyst 2. Add 10% Pd/C sub_dissolve->add_catalyst add_donor 3. Add Ammonium Formate add_catalyst->add_donor react_monitor 4. Stir at RT & Monitor (TLC/LC-MS) add_donor->react_monitor filter_celite 5. Filter through Celite react_monitor->filter_celite concentrate 6. Concentrate Filtrate filter_celite->concentrate purify 7. Purify Product concentrate->purify

Q5: My molecule also contains a hydroxyl group and a ketal. Are these functional groups stable under the recommended deprotection conditions?

The hydroxyl group is generally stable under the conditions for catalytic hydrogenation, transfer hydrogenation, and mild acidic deprotection. The dimethoxy ketal is stable to the reductive conditions of hydrogenation and transfer hydrogenation. However, it is sensitive to strong acidic conditions. Therefore, if you opt for an acid-mediated deprotection, careful control of the reaction conditions is crucial to avoid cleavage of the ketal. The AlCl₃/HFIP method has shown good functional group tolerance, but its compatibility with your specific ketal should be tested on a small scale.[11][12] For maximum safety of the ketal group, reductive methods (hydrogenolysis or CTH) are preferred.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Kim, J. H., et al. (2014). A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Bulletin of the Korean Chemical Society, 35(1), 295-298. Available at: [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665-5674. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Available at: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]

  • Bajwa, J. S., & Jones, R. J. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(12), 1753-1755. Available at: [Link]

  • Horsley, P. A., Ruble, J. C., & Onuska, N. P. R. (2026). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters, 17(1), 44-47. Available at: [Link]

  • Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(21), 3736-3740. Available at: [Link]

  • Bartalucci, G., et al. (2007). MgI2-mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Tetrahedron Letters, 48(29), 5081-5084. Available at: [Link]

  • Rowbotham, J. S., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]

  • Rowbotham, J. S., et al. (2024). Developing deprotectase biocatalysts for synthesis. Faraday Discussions. Available at: [Link]

  • Reddy, G. S., & Kumar, M. S. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ChemInform, 46(8). Available at: [Link]

  • Sajiki, H., et al. (2001). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 66(26), 8939-8945. Available at: [Link]

  • Gisch, N., & Menche, D. (2015). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 11, 2336-2348. Available at: [Link]

  • Trinderup, H. H., et al. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters, 25(20), 3657-3661. Available at: [Link]

  • Devyatkov, S. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available at: [Link]

  • Sharma, A., & Kumar, A. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(10), 1775-1804. Available at: [Link]

  • Reddit. (2025, January 14). Selective deportation of OBn vs. CBz. r/Chempros. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate .

This specific piperidine intermediate presents a trifecta of crystallization challenges:

  • High Lipophilicity: The benzyl carbamate (Cbz) protecting group lowers the melting point and increases the propensity for liquid-liquid phase separation (LLPS) in mixed solvents[1].

  • Acid Sensitivity: The 4,4-dimethoxy moiety is an acetal, which rapidly hydrolyzes to a ketone in the presence of trace acids or moisture[2].

  • Complex Hydrogen Bonding: The 3-hydroxyl group acts as a strong hydrogen bond donor/acceptor, often leading to 1D crystal growth (needles), solvent entrapment, and gelation.

🛠️ Troubleshooting Guide & FAQs

Q1: Why does my compound form a cloudy oil instead of crystallizing upon anti-solvent addition, and how do I fix it? A1: You are observing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out." This thermodynamic phenomenon occurs when the supersaturated solution enters the spinodal decomposition region before nucleation can occur, separating into a solute-rich oil phase and a solute-lean continuous phase[3]. Higher temperatures and specific solvent/anti-solvent ratios can compress the metastable zone, favoring LLPS over crystallization[4].

  • The Fix: Implement isothermal seeding within the metastable zone (just before the cloud point). Introducing seed crystals provides an immediate surface for secondary nucleation and crystal growth, effectively bypassing the thermodynamic driving force for LLPS[3].

Q2: My HPLC analysis shows a rising impurity peak identified as a 4-oxopiperidine derivative. Where is this coming from? A2: The 4,4-dimethoxy group is an acetal. Acetals are highly susceptible to hydrolysis under acidic conditions, where the hydronium ion catalyzes the cleavage of the methoxy groups, converting the molecule back into a 4-oxopiperidine ketone[2].

  • The Fix: Evaluate your solvent system. Solvents like Ethyl Acetate (EtOAc) can slowly hydrolyze over time to generate trace acetic acid, which triggers acetal degradation. Switch to a more sterically hindered, stable ester like Isopropyl Acetate (IPAc), or add a trace amount of a non-nucleophilic base (e.g., 0.1% triethylamine) to buffer the crystallization medium.

Q3: The crystals are forming as a thick gel that is impossible to filter. What is the cause? A3: The 3-hydroxyl group and the carbamate carbonyl form strong intermolecular hydrogen bond networks. In highly non-polar anti-solvents (like pure hexane), these networks propagate rapidly in one dimension, forming fine, high-aspect-ratio needles that entangle and trap the solvent, resulting in a gel.

  • The Fix: Introduce a moderately polar aprotic co-solvent (like MTBE) or adjust the cooling ramp. The presence of a hydrogen-bond disrupting solvent alters the crystal habit from needles to more filterable, blocky morphologies.

📊 Quantitative Data: Solvent Screening Summary

The following table summarizes the thermodynamic and morphological outcomes of various solvent/anti-solvent systems tested for this molecule.

Solvent SystemRatio (v/v)Yield (%)Purity (HPLC Area %)Morphological ObservationTroubleshooting & Causality Notes
EtOAc / Hexane 1:365.092.5Oiled out, solidified into chunksTrace acetic acid caused ~3% 4-oxo impurity. LLPS observed due to rapid supersaturation.
MTBE / Heptane 1:478.598.1Fine needles, slow filtrationGood chemical stability, but 1D hydrogen bonding caused high aspect ratio and solvent entrapment.
Toluene / Heptane 1:255.096.0Sticky agglomeratesHigh solubility in Toluene reduced yield. Poor impurity rejection.
IPAc / Heptane 1:588.2 99.4 Blocky, easily filterable crystalsOptimal. Isothermal seeding required to bypass LLPS metastable zone. IPAc prevents acid hydrolysis.

🔬 Experimental Protocol: Optimized Anti-Solvent Crystallization

This self-validating protocol utilizes Isopropyl Acetate (IPAc) and n-Heptane to maximize yield while preventing acetal hydrolysis and oiling out.

Step 1: Dissolution & Stabilization Dissolve the crude Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate in IPAc (3 volumes) at 45°C. Causality: IPAc is highly resistant to hydrolysis compared to EtOAc, ensuring a neutral pH environment that protects the 4,4-dimethoxy acetal.

Step 2: Polish Filtration Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer. This removes heterogeneous nucleants and undissolved impurities, ensuring controlled nucleation later in the process.

Step 3: Initial Anti-Solvent Dosing Slowly dose n-Heptane (1.5 volumes) over 30 minutes while maintaining the temperature at 45°C. Stop dosing before the cloud point is reached (solution must remain clear). You are now in the metastable zone.

Step 4: Isothermal Seeding (Critical Step) Cool the solution slightly to 40°C. Add 1-2 wt% of pure, milled Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate seed crystals. Age the suspension isothermally at 40°C for 2 hours. Causality: Aging allows the supersaturation to be consumed via crystal growth on the seeds, pulling the system away from the spinodal decomposition boundary and preventing LLPS.

Step 5: Final Anti-Solvent Dosing Dose the remaining n-Heptane (3.5 volumes) over 4 hours using a linear addition profile.

Step 6: Controlled Cooling Cool the suspension to 5°C at a controlled rate of 0.1°C/min. Causality: A slow cooling ramp prevents secondary nucleation spikes, promoting the growth of larger, blocky crystals rather than fine needles.

Step 7: Isolation Filter the suspension under vacuum. Wash the filter cake with a pre-chilled (5°C) mixture of IPAc/n-Heptane (1:4 v/v). Dry the product under vacuum at 35°C until a constant weight is achieved.

🗺️ Workflow Visualization

G Start Crystallization Issue Detected Q1 Is the product oiling out (LLPS)? Start->Q1 Q2 Is the 4-oxo impurity increasing? Q1->Q2 No Sol1 Apply Isothermal Seeding & Adjust Solvent Ratio Q1->Sol1 Yes Q3 Are crystals forming a gel or trapping solvent? Q2->Q3 No Sol2 Check pH & Avoid Acidic Solvents (e.g., EtOAc) Q2->Sol2 Yes Sol3 Use H-bond Disrupting Solvents (e.g., IPAc) Q3->Sol3 Yes

Decision tree for troubleshooting Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate issues.

📚 References

  • Rapid development of piperidine carboxamides as potent and selective anaplastic lymphoma kinase inhibitors - PubMed. 1

  • Synthesis of biobased polyacetals: a review - RSC Publishing. 2

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation - MDPI. 3

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 - ACS Publications. 4

Sources

Optimization

Preventing acetal hydrolysis during Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate reactions

Welcome to the technical support center for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reaction of this versatile building block. The primary focus of this document is to address the critical challenge of preventing the unintended hydrolysis of the dimethyl acetal functional group during various synthetic transformations.

I. Understanding the Challenge: The Nature of Acetal Hydrolysis

The dimethyl acetal group in Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate serves as a protecting group for a ketone. Acetals are generally stable in neutral to strongly basic conditions but are susceptible to hydrolysis under acidic conditions, especially in the presence of water.[1][2][3] This acid-catalyzed hydrolysis regenerates the parent ketone and two equivalents of methanol.[2][3]

The reaction is initiated by the protonation of one of the methoxy oxygens, which creates a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxocarbenium ion.[2][4] This intermediate is highly electrophilic and readily reacts with water to form a hemiacetal, which then rapidly hydrolyzes to the ketone.[2] Understanding this mechanism is key to designing reaction conditions that preserve the acetal's integrity.

Mechanism of Acetal Hydrolysis

Acetal_Hydrolysis Acetal Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) ProtonatedAcetal->Oxocarbenium - MeOH Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O - H+ Ketone Ketone + 2 MeOH Hemiacetal->Ketone Hydrolysis

Caption: Acid-catalyzed hydrolysis of a dimethyl acetal.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, with a focus on preventing acetal hydrolysis.

Problem 1: My NMR/LC-MS analysis shows the presence of the corresponding ketone and methanol, indicating acetal hydrolysis. What went wrong?

Possible Causes and Solutions:

  • Acidic Reagents or Catalysts: The most common cause of acetal hydrolysis is the presence of acid.[2][5] This can be an intentionally added acidic reagent or an acidic impurity in your starting materials or solvents.

    • Solution:

      • Reagent Selection: Whenever possible, choose non-acidic reagents. For reactions that typically require acid catalysis, consider milder alternatives. For example, some reactions can be promoted by Lewis acids that are less prone to causing hydrolysis than Brønsted acids.[6]

      • Purification of Reagents and Solvents: Ensure all reagents and solvents are free from acidic impurities. For instance, dichloromethane can contain trace amounts of HCl. It is advisable to pass it through a plug of basic alumina before use.

      • Use of a Non-nucleophilic Base: If a reaction generates acid as a byproduct, include a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to neutralize the acid in situ.[7]

  • "Hidden" Acidity in the Reaction Mixture: Sometimes, the source of acidity is not obvious.

    • Solution:

      • Salt Byproducts: Certain reactions can produce salts that are acidic (e.g., ammonium salts). Consider the potential for in situ acid generation and buffer the reaction if necessary.

      • Silica Gel: Standard silica gel is acidic and can cause acetal hydrolysis during column chromatography. Use silica gel that has been neutralized with a base (e.g., triethylamine in the eluent) or opt for alternative purification methods like crystallization or distillation if possible.

  • Aqueous Workup with Acidic pH: During the workup procedure, washing with an acidic aqueous solution (e.g., dilute HCl or NH4Cl) will readily cleave the acetal.[1][2]

    • Solution:

      • Neutral or Basic Workup: Perform aqueous workups under neutral or slightly basic conditions. Use saturated sodium bicarbonate or dilute sodium hydroxide solutions for washing. Ensure the final pH of the aqueous layer is above 7.

Problem 2: I need to perform a reaction on the hydroxyl group (e.g., oxidation, esterification, etherification) without affecting the acetal.

Core Principle: Orthogonal Protection

This scenario requires an "orthogonal" protecting group strategy, where one protecting group (the acetal) remains stable under the conditions used to react or deprotect another functional group (the hydroxyl group).[8][9]

Reaction TypeRecommended Conditions to Preserve AcetalReagents to Avoid (Risk of Acetal Hydrolysis)
Oxidation Swern oxidation (oxalyl chloride, DMSO, triethylamine), Dess-Martin periodinane (DMP), TEMPO-based oxidations. These are performed under neutral or slightly basic conditions.Jones oxidation (CrO3 in aqueous sulfuric acid), Collins oxidation (CrO3 in pyridine, can be acidic).
Esterification Steglich esterification (DCC/DMAP), reaction with an acid chloride or anhydride in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).Fischer esterification (catalytic acid in alcohol).
Etherification Williamson ether synthesis (strong base like NaH followed by an alkyl halide). The reaction is strongly basic and will not affect the acetal.Acid-catalyzed addition of the alcohol to an alkene.

Experimental Protocol: Swern Oxidation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

  • Dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.4 eq) in anhydrous DCM.

  • After 15 minutes, add a solution of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq) in anhydrous DCM.

  • Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel treated with triethylamine.

Swern_Oxidation_Workflow cluster_prep Preparation (-78 °C) cluster_reaction Reaction cluster_workup Workup (Room Temp) A Oxalyl Chloride in DCM D Activation with DMSO A->D B DMSO in DCM B->D C Substrate in DCM E Addition of Substrate C->E D->E F Addition of Triethylamine E->F G Quench with Water F->G H Extraction & Drying G->H I Purification H->I

Caption: Workflow for Swern oxidation.

Problem 3: My deprotection of another protecting group in the molecule is also cleaving the dimethyl acetal.

Solution: Choosing Orthogonal Protecting Groups

The stability of various protecting groups under different conditions is a cornerstone of modern organic synthesis.[8][9] The dimethyl acetal is acid-labile but stable to bases and many reducing/oxidizing agents.[1][6] Choose protecting groups for other functionalities that can be removed under conditions that do not affect the acetal.

Protecting Group to RemoveConditions that Preserve the Acetal
Benzyl (Bn) ether Catalytic hydrogenation (e.g., H2, Pd/C).[10]
Silyl ethers (e.g., TBS, TIPS) Fluoride sources (e.g., TBAF in THF).[11]
tert-Butoxycarbonyl (Boc) While typically removed with strong acid, milder acidic conditions can sometimes be found that offer selectivity. Alternatively, consider a different amine protecting group.
Allyl ethers/esters Palladium(0)-catalyzed reactions.[11]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range to maintain the stability of the dimethyl acetal group?

The dimethyl acetal is most stable in neutral to basic conditions (pH > 7).[3][4] Hydrolysis rates increase dramatically as the pH drops below 7, with significant cleavage observed at pH 5 and below.[12] For maximum stability, it is recommended to keep the pH of all aqueous solutions between 8 and 10 during workup and extraction procedures.

Q2: Are there any "acetal-safe" Lewis acids?

While all Lewis acids have the potential to promote acetal hydrolysis, some are milder than others. For instance, zinc chloride (ZnCl2) is sometimes used in reactions where stronger Lewis acids like titanium tetrachloride (TiCl4) or boron trifluoride (BF3) would cause significant deprotection. The choice of solvent can also modulate the activity of the Lewis acid.

Q3: Can I use hydride reducing agents like LiAlH4 or NaBH4 with this molecule?

Yes, the dimethyl acetal group is stable to hydride reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).[1][6][13] These reactions are typically performed under neutral or basic conditions, which are ideal for preserving the acetal.

Q4: How can I selectively deprotect the dimethyl acetal in the presence of other acid-sensitive groups?

Selective deprotection relies on the differential reactivity of the protecting groups. Dimethyl acetals are generally more acid-labile than other groups like tert-butyl ethers or esters.[10] By carefully controlling the acidity (e.g., using pyridinium p-toluenesulfonate (PPTS) or dilute acetic acid) and reaction time, it is often possible to cleave the acetal while leaving other, more robust acid-sensitive groups intact.

Q5: Is the carbamate group (Cbz) on the piperidine nitrogen stable to the conditions required to protect or deprotect the acetal?

The N-Cbz (benzyloxycarbonyl) group is generally stable to the mildly acidic conditions required for acetal hydrolysis. However, it is readily cleaved by catalytic hydrogenation (H2, Pd/C), a method that does not affect the acetal. This provides a useful orthogonal relationship between these two protecting groups.

IV. References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581-603. [Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. [Link]

  • Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. ACS Omega, 2(1), 134-141. [Link]

  • JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Wikipedia. Protecting group. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • Fujioka, H., et al. (2004). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Journal of the American Chemical Society, 126(38), 11812–11813. [Link]

  • West, J. Protecting Groups. Organic Chemistry - Jack Westin. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation professionals encountering aqueous solubility bottlenecks with Benzyl 3-hydroxy-4,4-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and formulation professionals encountering aqueous solubility bottlenecks with Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (CAS 1186688-44-7)[1].

Molecular Profile & Root Cause Analysis

Before troubleshooting, it is critical to understand the thermodynamic barriers preventing the solvation of this compound:

  • The Cbz (Carboxybenzyl) Group: The N-protecting Cbz group is highly lipophilic. More importantly, it forms a carbamate linkage that ties up the piperidine nitrogen's lone pair in resonance with the carbonyl group, completely suppressing its basicity[2].

  • Steric Bulk & Hydration Penalty: The 4,4-dimethoxy acetal adds significant hydrophobic bulk. The single 3-hydroxyl group provides limited hydrogen bonding, which is thermodynamically insufficient to overcome the hydrophobic hydration penalty of the Cbz and acetal groups.

  • Impact on Assays: Poor solubility leads to underestimated biological activity, reduced hit rates in high-throughput screening (HTS), and variable assay data due to compound precipitation[3].

Troubleshooting Guides & FAQs

Q1: My compound crashes out of solution when transferring from a 10 mM DMSO stock to my aqueous assay buffer. How do I prevent this? A1: This is a classic kinetic solubility failure. When the DMSO mole fraction drops rapidly upon dilution, the hydrophobic Cbz group forces the molecule to self-aggregate before it can be solvated by water[4].

  • Causality & Solution: To prevent localized supersaturation, avoid direct bolus additions of high-concentration DMSO stocks into large aqueous volumes. Instead, utilize a pre-dilution cascade in intermediate DMSO concentrations, ensuring the final DMSO concentration remains consistent (typically <0.5% to avoid cellular toxicity)[5].

Q2: I need to achieve >100 µM concentration for a cell-based assay, but my cells cannot tolerate >0.1% DMSO. What is the best formulation strategy? A2: Host-guest complexation using cyclodextrins is the optimal approach for this specific molecular structure.

  • Causality & Solution: The aromatic benzyl ring of the Cbz group has a high binding affinity for the hydrophobic cavity of β-cyclodextrin (β-CD) and its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)[6]. The cyclodextrin encapsulates the lipophilic benzyl moiety, while its hydrophilic exterior interacts with the aqueous media. This drastically increases apparent solubility without the cytotoxicity associated with organic co-solvents.

Q3: Can I lower the pH of my buffer to protonate the piperidine ring and form a soluble salt? A3: No.

  • Causality & Solution: Because the Cbz group forms a carbamate, the piperidine nitrogen is no longer a basic amine[2]. The molecule remains neutral and non-ionizable across the entire physiological pH spectrum (pH 2–10). Adjusting the pH will not yield a soluble salt form and extreme acidic pH may risk hydrolyzing the dimethoxy acetal group. Focus on surfactants or cyclodextrins instead.

Q4: How can I definitively verify that my compound is fully dissolved and not forming a nano-suspension that will cause false positives in my optical assays? A4: You must validate the solution using a Thermodynamic Solubility Assay coupled with analytical quantification, or use laser nephelometry for kinetic assays[7].

  • Causality & Solution: Nano-suspensions scatter light and can severely interfere with fluorescence or absorbance readouts. By equilibrating the solution, filtering out precipitates, and quantifying the supernatant via LC-MS/MS, you create a self-validating system that confirms the true dissolved monomeric concentration[4].

Experimental Protocols

Protocol 1: Preparation of HP-β-CD Inclusion Complex (Thermodynamic Approach)

This protocol utilizes mechanical energy to drive the lipophilic Cbz group into the cyclodextrin cavity, creating a self-validating soluble complex.

  • Stoichiometric Calculation: Weigh out a 10-molar excess of HP-β-CD relative to the target concentration of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

  • Solvation: Dissolve the HP-β-CD completely in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Integration: Add the solid target compound directly to the cyclodextrin solution.

  • Activation: Sonicate the mixture in a water bath at 25°C for 30 minutes. Causality: Sonication provides the necessary activation energy to disrupt the compound's crystal lattice and drive cavity inclusion.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 24 hours at room temperature to reach thermodynamic equilibrium[4].

  • Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any uncomplexed, insoluble compound.

  • Self-Validation Step: Carefully aspirate the supernatant. Analyze this fraction via HPLC-UV against a standard curve prepared in 100% acetonitrile. If the measured concentration matches your target, true monomeric solubility has been achieved.

Protocol 2: Kinetic Solubility Screening via Nephelometry

Use this protocol for early-stage screening to find the maximum tolerable concentration before precipitation occurs.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% anhydrous DMSO[5].

  • Dilution Cascade: Perform a 2-fold serial dilution of the stock in 100% DMSO across a PCR plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of aqueous buffer in a 96-well clear-bottom plate (yielding a final constant DMSO concentration of 1%).

  • Incubation: Incubate the plate at 37°C for 2 hours to simulate biological assay conditions[4].

  • Detection: Measure light scattering using a laser nephelometer.

  • Self-Validation Step: The kinetic solubility limit is strictly defined as the highest compound concentration where the nephelometry signal does not significantly exceed the baseline of the blank (buffer + 1% DMSO)[7].

Data Presentation: Solubility Enhancement Strategies

StrategyMechanism of ActionMax Target Conc.Cytotoxicity RiskRecommended Use Case
Co-solvent (DMSO) Lowers the dielectric constant of the aqueous medium10 - 50 µMHigh (>0.5% v/v)Early-stage biochemical assays
Cyclodextrin (HP-β-CD) Encapsulates the Cbz group within a hydrophobic cavity>500 µMLowCell-based assays & in vivo dosing
Surfactants (Tween-80) Forms micelles around the lipophilic piperidine core100 - 300 µMModerateFormulations where CD is ineffective

Decision Matrix Visualization

Workflow Start Benzyl 3-hydroxy-4,4-dimethoxypiperidine- 1-carboxylate (Aqueous Insoluble) Constraint Determine Assay Constraints (DMSO Tolerance / in vivo) Start->Constraint Step 1: Assess limits Cosolvent Co-solvent Optimization (DMSO/EtOH ≤ 0.5%) Constraint->Cosolvent High Tolerance Cyclo Host-Guest Complexation (HP-β-CD) Constraint->Cyclo Low Tolerance / Cells Micelle Micellar Formulation (Tween-80 / Kolliphor) Constraint->Micelle High Lipophilicity Kinetic Kinetic Validation (Nephelometry) Cosolvent->Kinetic Early Stage Screen Thermo Thermodynamic Validation (LC-MS/MS) Cyclo->Thermo Late Stage Formulation Micelle->Thermo Late Stage Formulation

Figure 1: Decision matrix for resolving solubility of lipophilic Cbz-protected piperidines.

References

  • [6] Inclusion Complexes of Cyclodextrins with 1-(4-Carboxybenzyl)-4-[2-(4-pyridyl)vinyl]pyridinium Chloride: Photochromism, Erasable Inkless Printing, and Color Tuning | The Journal of Physical Chemistry C. 6

  • [5] Protocol for Dissolving Compounds in DMSO for Biological Assays | Benchchem. 5

  • [7] Aqueous Solubility Assay | Enamine. 7

  • [4] Aqueous Solubility Assays | Creative Bioarray. 4

  • [1] benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | 1186688-44-7 | ChemicalBook. 1

  • [3] Biological assay challenges from compound solubility: strategies for bioassay optimization | PubMed (NIH). 3

  • [2] Benzyl chloroformate (Carboxybenzyl Protecting Group) | Wikipedia. 2

Sources

Optimization

Overcoming steric hindrance in Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate functionalization

Technical Support Center: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Welcome to the technical support center for the functionalization of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Welcome to the technical support center for the functionalization of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sterically challenging building block. The presence of the gem-dimethyl group at the C4 position introduces significant steric hindrance around the adjacent C3-hydroxyl group, often leading to low reactivity and poor yields in standard functionalization reactions.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these synthetic challenges effectively.

The Core Challenge: Understanding the Steric Environment

The primary obstacle in derivatizing Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is the steric bulk imposed by the C4-gem-dimethyl group. This feature, while often beneficial for modulating the pharmacokinetic properties of a final drug candidate, significantly shields the C3-hydroxyl group.[1] This shielding impedes the approach of reagents, necessitating carefully optimized conditions and the selection of highly active catalysts or reagents to achieve desired transformations.

cluster_molecule Steric Hindrance at C3-OH cluster_reagent Reagent Approach mol reagent Acylating/Alkylating Reagent reagent->mol Hindered Trajectory

Caption: Steric clash from the C4 gem-dimethyl group hindering reagent access.

Troubleshooting Guide: Functionalization Reactions

This section is organized by reaction type, addressing common issues in a question-and-answer format.

Part 1: Acylation and Esterification (O-Acylation)

Acylating the hindered C3-hydroxyl group often fails or proceeds with low conversion under standard conditions (e.g., acyl chloride, triethylamine, DCM).

Q1: My acylation with an acid chloride and triethylamine (TEA) is extremely slow or shows no conversion. What should I do?

A1: This is a classic issue of insufficient activation. The combination of a hindered alcohol and a moderately reactive acylating system is the problem. Triethylamine is often not a strong enough base or catalyst to promote the reaction efficiently.

Core Strategy: Enhance the electrophilicity of the acylating agent using a dedicated nucleophilic catalyst.

  • Catalyst Selection: The most common and effective strategy is to use a super-nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) .[2][3][4] These catalysts function by forming a highly reactive N-acylpyridinium or N-acylimidazolium salt intermediate, which is a much more potent acylating agent.

  • Reagent Choice: Switch from an acid chloride to an acid anhydride . Anhydrides are often more reactive in catalytically driven systems and produce a non-corrosive carboxylic acid byproduct.[2][5]

  • Solvent and Temperature: Aprotic polar solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are suitable. If reactivity is still low, gently heating the reaction to 40-50 °C can help overcome the activation energy barrier.

Troubleshooting Flowchart: Low Acylation Yield

problem Problem: Low Acylation Yield cause1 Cause: Insufficient Catalyst Activity problem->cause1 cause2 Cause: Poor Acylating Agent problem->cause2 cause3 Cause: Low Reaction Energy problem->cause3 solution1a Solution: Add DMAP (0.1-0.2 eq.) or 1-Methylimidazole (0.2 eq.) cause1->solution1a For Nucleophilic Catalysis solution1b Solution: Use Lewis Acid Catalyst (e.g., Sc(OTf)3, Cu(OTf)2) cause1->solution1b For Lewis Acid Catalysis solution2 Solution: Switch from Acyl Chloride to Acid Anhydride cause2->solution2 solution3 Solution: Increase Temperature (40-50 °C) cause3->solution3

Caption: Decision tree for troubleshooting poor acylation results.

Q2: I am still observing poor yields even with DMAP. Are there more powerful catalytic systems?

A2: Yes. While DMAP is a go-to catalyst, extremely hindered systems may require even stronger activation.

  • Lewis Acids: Catalytic amounts of Lewis acids like Scandium(III) triflate (Sc(OTf)₃), Bismuth(III) triflate (Bi(OTf)₃), or Copper(II) triflate (Cu(OTf)₂) can be highly effective, especially with acid anhydrides as the acylating agent.[4][6] They work by coordinating to the carbonyl oxygen of the anhydride, making it significantly more electrophilic.

  • Yamaguchi Esterification: For synthesizing esters from carboxylic acids, the Yamaguchi protocol, which uses 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, is an excellent choice for sterically hindered alcohols.[5]

Catalyst SystemAcylating AgentKey AdvantagesConsiderations
DMAP / TEA Acid Anhydride/ChlorideWidely available, reliable for many systems.May be insufficient for highly hindered cases. DMAP is toxic.[2]
1-Methylimidazole / TEA Acid Anhydride/ChlorideExcellent catalyst for hindered alcohols, less toxic than DMAP.[2][3]Auxiliary base (TEA) often required for optimal rates.[2]
Sc(OTf)₃ or Bi(OTf)₃ Acid AnhydrideVery high catalytic activity, effective for tertiary alcohols.[4]Triflates can be expensive and moisture-sensitive.
Cu(OTf)₂ Acid AnhydrideLower cost compared to other triflates, efficient under mild conditions.[3]-
Part 2: Alkylation and Ether Formation (O-Alkylation)

Forming an ether linkage at the C3 position is significantly more challenging than esterification due to the lower reactivity of alkyl halides compared to acyl halides.

Q1: My Williamson ether synthesis (NaH, alkyl halide) is not working. What alternative should I consider?

A1: The Williamson synthesis often fails for hindered secondary alcohols due to competing elimination (E2) reactions, especially with secondary or bulky alkyl halides. The premier alternative for this transformation is the Mitsunobu Reaction .[7]

Core Strategy: Utilize the Mitsunobu reaction for a reliable, stereoinvertive ether synthesis.

  • Mechanism & Advantage: The Mitsunobu reaction converts the alcohol into a good leaving group in situ via an oxyphosphonium species.[8] This allows a pronucleophile (in this case, a carboxylic acid for an ester or an alcohol for an ether, though the latter is less common) to displace it in an Sₙ2 fashion. For ether formation, using the alcohol itself as the nucleophile is not standard; typically, it involves coupling with an acidic partner like a phenol or a carboxylic acid. To form a simple alkyl ether, a two-step process (tosylation/mesylation followed by substitution) is often more practical. However, the Mitsunobu reaction is renowned for its effectiveness with sterically hindered alcohols and proceeds with complete inversion of stereochemistry.[7][8]

Q2: How can I activate the hydroxyl group for an Sₙ2 reaction with an alkoxide?

A2: Converting the hydroxyl into a better leaving group is the standard approach.

  • Mesylation/Tosylation: Convert the alcohol to a mesylate or tosylate. Mesyl chloride (MsCl) is often preferred over tosyl chloride (TsCl) for hindered alcohols as it is sterically smaller and more reactive.[9] The reaction is typically run at 0 °C to room temperature with a base like TEA or pyridine in DCM.

  • Challenges: Be aware that subsequent substitution on this newly formed mesylate/tosylate can still be difficult and may require elevated temperatures and a strong nucleophile (e.g., sodium methoxide in a polar aprotic solvent like DMF or DMSO), which can increase the risk of elimination side products.

Part 3: Protecting Group Stability

Q1: Will the 4,4-dimethoxy (ketal) or N-Cbz protecting groups be affected by my reaction conditions?

A1: Generally, both groups are quite robust, but you should be aware of their liabilities.

  • N-Cbz (Benzyl Carbamate): Stable to most acidic and basic conditions used in acylation and alkylation. It is primarily removed by catalytic hydrogenation (e.g., H₂, Pd/C).

  • 4,4-Dimethoxy (Dimethyl Ketal): This group is stable to basic, reductive, and oxidative conditions. However, it is sensitive to strong acids.[10] Avoid using strongly acidic catalysts or aqueous acidic workups if you wish to retain the ketal. Mild Lewis acids used catalytically (e.g., Sc(OTf)₃) are generally tolerated, but a careful check on a small scale is always recommended. If deprotection occurs, you will form the corresponding ketone.

Frequently Asked Questions (FAQs)

Q: Can I use a stronger, non-nucleophilic base like LDA or LHMDS to deprotonate the alcohol for alkylation? A: While possible, it's a risky strategy. The resulting alkoxide is extremely basic and can promote elimination of the alkyl halide. Furthermore, these bases can potentially interact with other parts of the molecule. This approach is generally not recommended unless all other methods have failed.

Q: My reaction is complete, but I'm having trouble with purification. The DMAP is hard to remove. A: DMAP can be difficult to remove via standard silica gel chromatography. An acidic wash (e.g., dilute HCl or NH₄Cl solution) of your organic layer during workup will protonate the DMAP, making it water-soluble and easily extractable into the aqueous phase. Alternatively, using a recyclable catalyst like DMAP·HCl can simplify removal.[5]

Q: Is there any risk of epimerization at C3? A: Under standard acylation conditions, the C3 stereocenter is stable. However, reactions that proceed via an Sₙ2 mechanism, such as the Mitsunobu reaction or substitution of a mesylate, will result in an inversion of the stereocenter.[7][11] If you start with a specific stereoisomer, be mindful of this outcome.

Q: I need to remove the N-Cbz group but have other sensitive functional groups. What are my options? A: The standard method is catalytic hydrogenation (H₂, Pd/C). If your molecule cannot tolerate these conditions (e.g., presence of other reducible groups), alternative N-protecting groups like Boc (tert-butyloxycarbonyl) should be considered during the synthetic design phase. The Boc group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) that are orthogonal to Cbz deprotection.[12][13]

Detailed Experimental Protocols

Protocol 1: DMAP-Catalyzed Acylation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

This protocol describes a robust method for acylating the sterically hindered C3-hydroxyl group using acetic anhydride as a model acylating agent.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition: Add Triethylamine (1.5 eq.), followed by 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add acetic anhydride (1.2 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and finally, brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Mesylation for Sₙ2 Substitution Precursor

This protocol details the activation of the C3-hydroxyl group as a mesylate, preparing it for subsequent nucleophilic displacement.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq.).

  • Dissolution: Dissolve the starting material in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add Triethylamine (2.0 eq.).

  • Mesylation: Add Methanesulfonyl chloride (MsCl) (1.5 eq.) dropwise. A precipitate (triethylammonium chloride) will form.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature for an additional 1-2 hours. Monitor for the consumption of starting material by TLC.

  • Workup: Quench the reaction by the slow addition of water. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine. Dry over Na₂SO₄, filter, and concentrate. The crude mesylate is often used directly in the next step without further purification due to potential instability on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines | Request PDF. Retrieved from [Link]

  • Wu, Q. P., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59.
  • ResearchGate. (n.d.). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole | Request PDF. Retrieved from [Link]

  • Massah, A. R., et al. (2012). ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. ISRN Organic Chemistry, 2012, 982571. [Link]

  • Procter, D. J., et al. (2023). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]

  • Gholivand, K., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. RSC Advances, 13, 32433-32443. [Link]

  • Ishihara, K., et al. (2021). Insight into the Mechanism of the Acylation of Alcohols with Acid Anhydrides Catalyzed by Phosphoric Acid Derivatives. The Journal of Organic Chemistry, 86(7), 5197-5212. [Link]

  • Houk, K. N., & Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(5), 2094-2095. [Link]

  • NextSDS. (n.d.). benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • de la Torre, B. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10, 10243. [Link]

  • Khan, I., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceuticals, 15(1), 76. [Link]

  • Gremmen, C., et al. (2014). Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journal of Organic Chemistry, 10, 364-374. [Link]

  • Bouzrou, M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Journal of Chemical and Pharmaceutical Research, 4(5), 2635-2639.
  • Donohoe, T. J., & Blades, K. (2005). Methods for the synthesis of polyhydroxylated piperidines by diastereoselective dihydroxylation: Exploitation in the two-directional. White Rose Research Online.
  • Hatzade, I. M., & Zavitsas, A. A. (2005). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl)
  • Quick Company. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Reddy, K. L., & Singh, V. K. (2017). Mild and Highly Efficient Copper(I) Inspired Acylation of Alcohols and Polyols. Molecules, 22(1), 154. [Link]

  • Houk, K. N., & Liu, F. (2020). Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H-Pyrazoles. ACS Omega, 5(1), 12-17. [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Retrieved from [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
  • Insuasty, B., et al. (2011). Functionalized 4-Hydroxy Coumarins: Novel Synthesis, Crystal Structure and DFT Calculations. Molecules, 16(1), 413-426. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Hughes, D. L., & Reamer, R. A. (2002). Mechanistic Study of the Mitsunobu Reaction. The Journal of Organic Chemistry, 67(5), 1427-1433. [Link]

  • Nan, G., et al. (2022). The novel 4-hydroxyphenylpyruvate dioxygenase inhibitors in vivo and in silico approach: 3D-QSAR analysis, molecular docking, bioassay and molecular dynamics. Arabian Journal of Chemistry, 15(3), 103661. [Link]

  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron Letters, 44(40), 7429-7431.
  • Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

  • Gholivand, K., et al. (2023). Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free. Semantic Scholar.
  • Li, Z., et al. (2025). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry.
  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Pini, D., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13, 34749-34755.
  • Jung, M. E., & Piizzi, G. (2005). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Chemical Reviews, 105(5), 1735-1766.
  • Wang, C., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Navigating N-Protection Strategies for 3-Hydroxy-4,4-dimethoxypiperidine Scaffolds

In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its three-dimensional architecture is...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and medicinal chemistry, the piperidine ring stands out as a privileged scaffold, integral to the structure of numerous pharmaceuticals.[1] Its three-dimensional architecture is crucial for precise interactions with biological targets. The strategic functionalization of this core, particularly with moieties like hydroxyl and dimethoxy acetal groups, yields versatile building blocks such as 3-hydroxy-4,4-dimethoxypiperidine. These intermediates are pivotal in the synthesis of complex molecules, including opioid receptor antagonists and other neurologically active agents.[2][3][4]

However, the journey from this valuable intermediate to a final active pharmaceutical ingredient (API) is a multi-step process where the piperidine nitrogen's reactivity must be carefully managed. This necessitates the use of protecting groups. The choice of this protecting group is not trivial; it dictates the synthetic route, reaction compatibility, and overall efficiency of the process.

This guide provides an in-depth comparative analysis of two widely used N-protected derivatives: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (Cbz-protected) and tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (Boc-protected). We will dissect their chemical properties, deprotection protocols, and strategic applications, providing researchers, scientists, and drug development professionals with the data-driven insights needed to select the optimal building block for their synthetic campaigns.

At a Glance: Structural and Physicochemical Comparison

The fundamental difference between the two molecules lies in the nature of the carbamate protecting group attached to the piperidine nitrogen. The Cbz (or Z) group features a benzyloxy moiety, while the Boc group contains a tert-butoxy moiety. This seemingly small variation has profound implications for the molecule's properties and reactivity.

Structures cluster_cbz Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate cluster_boc Boc-3-hydroxy-4,4-dimethoxypiperidine cbz_struct cbz_struct boc_struct boc_struct

Caption: Chemical structures of the Cbz-protected (left) and Boc-protected (right) piperidine derivatives.

A direct comparison of their fundamental properties reveals the influence of the benzyl versus the tert-butyl group.

PropertyBenzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylateBoc-3-hydroxy-4,4-dimethoxypiperidine
Common Abbreviation Cbz-piperidine derivativeBoc-piperidine derivative
Chemical Formula C₁₅H₂₁NO₅[5]C₁₂H₂₃NO₅
Molecular Weight 295.33 g/mol [5]261.32 g/mol
Protecting Group Carboxybenzyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Key Feature Aromatic, relatively planarAliphatic, sterically bulky
Solubility Profile Generally higher lipophilicity due to the benzyl group.[6]Moderate lipophilicity.

The Core Directive: Stability, Lability, and Orthogonality

The selection of a protecting group hinges on its stability under various reaction conditions and the specific methods required for its removal. The Cbz and Boc groups exhibit distinct and, crucially, complementary labilities. This orthogonality is a cornerstone of modern multi-step synthesis, allowing for the selective deprotection of one group in the presence of the other.[7][8]

The Boc Group: Acid-Labile Workhorse

The tert-butoxycarbonyl (Boc) group is renowned for its stability in basic, nucleophilic, and reductive environments, yet it is readily cleaved under acidic conditions.[7]

  • Stability: Unaffected by bases (e.g., NaOH, piperidine) and catalytic hydrogenation (H₂/Pd-C).[7][9] This makes it ideal for synthetic steps involving these reagents where the nitrogen must remain protected.

  • Lability: Cleaved by strong acids, most commonly trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane.[9][10][11]

  • Mechanism of Deprotection: The reaction proceeds through protonation of the carbamate oxygen, followed by the elimination of the highly stable tert-butyl carbocation, which subsequently forms isobutylene and a proton. The resulting carbamic acid readily decarboxylates to yield the free amine.[9]

The Cbz Group: Removable by Reduction

The carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, offers a different set of synthetic possibilities. It is generally stable to a range of acidic and basic conditions but is characteristically cleaved by catalytic hydrogenolysis.[12]

  • Stability: Stable to most acidic conditions (except very strong acids like HBr in acetic acid) and basic conditions. It is also stable to many nucleophiles.[7][12]

  • Lability: The primary method for Cbz cleavage is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[7][9][12] This mild, non-acidic, non-basic method is a key advantage.

  • Mechanism of Deprotection: The process involves the reductive cleavage of the benzylic C-O bond, releasing the free amine, carbon dioxide, and toluene as a byproduct.[12] Alternative, though less common, deprotection methods include the use of strong Lewis acids or other nucleophilic protocols.[13][14][15]

Strategic Selection in Synthesis: An Application-Driven Comparison

The choice between the Cbz- and Boc-protected piperidine is dictated by the overall synthetic plan. The key is to anticipate the reaction conditions of subsequent steps and ensure the chosen protecting group remains intact until its intended removal.

When to Choose Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (Cbz):

  • When the synthetic route involves strongly acidic conditions: If a subsequent step requires a strong acid that would inadvertently cleave a Boc group, the more acid-stable Cbz group is the superior choice.

  • When the final molecule must be free of heavy metal contamination: While hydrogenolysis is the standard, alternative acid-mediated deprotection methods for Cbz exist, which can be advantageous in process development where avoiding palladium residues is critical.[14]

  • In biocatalytic reactions: Some enzymatic transformations show a marked preference for specific protecting groups. For instance, one study found that galactose oxidase variants were active towards Cbz-protected amino alcohols while showing no detectable activity with the corresponding Boc-protected substrates, likely due to the bulky nature of the Boc group.[16]

When to Choose Boc-3-hydroxy-4,4-dimethoxypiperidine (Boc):

  • When the molecule contains hydrogenation-sensitive functional groups: This is the most common reason for choosing Boc over Cbz. If the substrate contains alkenes, alkynes, nitro groups, benzyl ethers, or certain aromatic heterocycles, the reductive conditions of Cbz deprotection (H₂/Pd-C) would destroy these functionalities. The Boc group is completely stable to these conditions.[7]

  • For simplicity and ease of removal: Acidic deprotection of a Boc group is often a very clean and straightforward reaction, typically involving stirring the compound with a TFA/DCM solution at room temperature, followed by removal of the volatiles.[9][10] This can be simpler than setting up a hydrogenation apparatus.

  • In Solid-Phase Peptide Synthesis (SPPS): Boc-protected amino acids are a cornerstone of one of the major strategies in SPPS, where repeated cycles of acidic deprotection are used.[17]

Caption: Decision workflow for selecting Cbz vs. Boc protection based on subsequent reaction conditions.

Field-Proven Experimental Protocols

To provide a practical context, we present standardized, self-validating protocols for the deprotection of each compound. The success of these reactions is typically validated by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product, followed by characterization of the final product using techniques like NMR spectroscopy and mass spectrometry.

Protocol 1: Acid-Mediated Deprotection of Boc-3-hydroxy-4,4-dimethoxypiperidine

This protocol leverages the acid lability of the Boc group for its efficient removal.

Objective: To remove the Boc protecting group to yield 3-hydroxy-4,4-dimethoxypiperidine hydrochloride.

Materials:

  • Boc-3-hydroxy-4,4-dimethoxypiperidine (1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 4M HCl in 1,4-dioxane solution

  • Diethyl ether

  • Nitrogen or Argon for inert atmosphere

Workflow Diagram:

Caption: Experimental workflow for the acidic deprotection of the Boc-protected piperidine.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-3-hydroxy-4,4-dimethoxypiperidine (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution (4-5 eq).

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. The causality here is that the strong acid protonates the carbamate, initiating cleavage, while the solvent system is suitable for the reactants and products.[11][18]

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is fully consumed.

  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure (in vacuo) to remove the solvent and excess HCl.

  • Isolation: Add diethyl ether to the resulting residue and stir or sonicate. This will cause the hydrochloride salt of the deprotected amine to precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under high vacuum to yield the pure 3-hydroxy-4,4-dimethoxypiperidine hydrochloride.

Protocol 2: Hydrogenolysis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

This protocol utilizes the classic and mild conditions of catalytic hydrogenation to cleave the Cbz group.

Objective: To remove the Cbz protecting group to yield 3-hydroxy-4,4-dimethoxypiperidine.

Materials:

  • Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C, 5-10 mol% by weight)

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

  • Celite®

Workflow Diagram:

Caption: Experimental workflow for the hydrogenolysis of the Cbz-protected piperidine.

Step-by-Step Procedure:

  • Setup: Dissolve the Cbz-protected piperidine (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst (5-10% of the substrate's weight) to the solution. The choice of a heterogeneous catalyst like Pd/C is crucial as it facilitates the reaction and is easily removed by filtration.[12]

  • Hydrogenation: Seal the flask and purge the atmosphere with hydrogen gas. Maintain a positive pressure of hydrogen (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously at room temperature.

  • Monitoring: The reaction progress can be monitored by TLC. Reaction times can vary from 2 to 16 hours depending on the substrate and catalyst activity.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; do not allow the filter cake to dry completely in the air.

  • Isolation: Wash the Celite® pad with additional solvent (methanol) to ensure all product is recovered.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the deprotected 3-hydroxy-4,4-dimethoxypiperidine as the free amine. Further purification by chromatography may be performed if necessary.

Conclusion and Recommendations

Both Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate and Boc-3-hydroxy-4,4-dimethoxypiperidine are excellent, high-value intermediates for the synthesis of complex piperidine-containing targets. The choice between them is not a matter of which is "better," but which is more appropriate for a given synthetic context.

  • Choose the Cbz-protected derivative when your downstream chemistry involves strong acids or when you need to perform reactions incompatible with a Boc group, provided your molecule can withstand reductive hydrogenolysis.

  • Choose the Boc-protected derivative when your molecule contains functionalities sensitive to hydrogenation (e.g., alkenes, benzyl ethers). It is the safer choice for preserving reducible groups and offers a straightforward, metal-free deprotection pathway.

By carefully analyzing the entire synthetic route and understanding the orthogonal nature of these two cornerstone protecting groups, researchers can design more efficient, robust, and successful syntheses, accelerating the path from a chemical building block to a potential life-saving therapeutic.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [URL: https://www.aapptec.com/n-terminal-deprotection-boc-removal]
  • G. D'Agostino, C. F. A. M. Malveiro, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [URL: https://www.mdpi.com/1420-3049/27/22/8064]
  • BenchChem (2025). literature review of Boc vs. Cbz protecting groups. [URL: https://www.benchchem.
  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. [URL: https://www.researchgate.net/publication/262744799_Selective_Cleavage_of_Cbz-Protected_Amines]
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [URL: https://totalsynthesis.com/protecting-groups/cbz-protecting-group-for-amines/]
  • Technical Disclosure Commons (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [URL: https://www.tdcommons.org/dpubs_series/8457/]
  • F. I. Carroll, et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5588862/]
  • Master Organic Chemistry. Amine Protection and Deprotection. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amines.htm]
  • ACS Publications (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00057]
  • Reddit r/Chempros (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [URL: https://www.reddit.com/r/Chempros/comments/srmqg1/advice_on_nboc_deprotection_in_the_presence_of/]
  • NextSDS. benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information. [URL: https://www.nextsds.
  • Master Organic Chemistry (2018). Protecting Groups for Amines – Carbamates. [URL: https://www.masterorganicchemistry.
  • S. P. Thompson, et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a]
  • Guidechem (2022). What are the properties, preparation, and uses of 1-Boc-3-hydroxypiperidine?. [URL: https://www.guidechem.com/news/what-are-the-properties-preparation-and-uses-of-1-boc-3-hydroxypiperidine-85275-45-2-1081701.html]
  • PubChem, NIH. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66858712]
  • D. M. Zimmerman, et al. (1994). Discovery of a potent, peripherally selective trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonist for the treatment of gastrointestinal motility disorders. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/8057274/]
  • F. I. Carroll, et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24981721/]
  • M. J. Björk, et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml200277t]
  • BenchChem. A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. [URL: https://www.benchchem.com/blog/a-comparative-guide-to-protecting-groups-in-peptide-synthesis-fmoc-boc-and-cbz/]
  • ChemicalBook. Uses and Preparation of (S)-1-Boc-3-hydroxypiperidine. [URL: https://www.chemicalbook.com/article/uses-and-preparation-of-s-1-boc-3-hydroxypiperidine.htm]
  • CymitQuimica. Benzyl (3S)-3-hydroxy-1-piperidinecarboxylate. [URL: https://www.cymitquimica.com/cas/94944-69-1]
  • Smolecule (2024). Buy Benzyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate. [URL: https://smolecule.
  • MilliporeSigma. 1-Boc-3-Hydroxy-4-phenylpiperidine. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/757658]
  • Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. [URL: https://patents.google.
  • M. O. Gally, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/28/3/1460]

Sources

Comparative

HPLC Method Validation for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate Purity: A Comparative Guide

Executive Summary Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a highly functionalized, protected piperidine derivative[1] frequently utilized as a critical building block in the synthesis of active pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a highly functionalized, protected piperidine derivative[1] frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity testing presents unique analytical challenges due to the molecule's acid-sensitive acetal group and the presence of structurally similar synthetic impurities.

This guide objectively compares traditional HPLC methodologies against an optimized, self-validating Biphenyl-based approach, providing researchers with the mechanistic causality and experimental data necessary to implement an 2[2].

Analytical Challenges & Mechanistic Causality

To design a reliable purity assay, we must first understand the chemical vulnerabilities of the target analyte:

  • Acetal Lability: The 4,4-dimethoxy group is an acetal. While stable in neutral and basic conditions, acetals rapidly hydrolyze in aqueous acidic environments. Standard reversed-phase HPLC mobile phases often employ 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0). Using these will cause artifactual on-column degradation, converting the analyte into Benzyl 3-hydroxy-4-oxopiperidine-1-carboxylate, thereby skewing the purity profile.

  • Selectivity Requirements: The primary synthetic impurities include the oxidized 3-oxo derivative and the deprotected free piperidine. The 3-hydroxy and 3-oxo derivatives possess nearly identical hydrophobicities, making them notoriously difficult to resolve using standard dispersive interactions on a traditional C18 alkyl phase.

Comparative Analysis of HPLC Methodologies

To establish the most reliable protocol, three distinct chromatographic approaches were evaluated:

  • Method A: Traditional C18 (Acidic) – Utilizes a standard C18 column with 0.1% TFA in Water/Acetonitrile.

  • Method B: HILIC (Amide) – Utilizes Hydrophilic Interaction Liquid Chromatography to target the polar hydroxyl group.

  • Method C: Core-Shell Biphenyl (Neutral) – Utilizes a Biphenyl stationary phase with a 10 mM Ammonium Acetate (pH 6.0) buffer.

Why Method C is Superior: Method C leverages a pH 6.0 buffer to completely arrest acetal hydrolysis. Furthermore, the3[3] provides orthogonal selectivity. Because the analyte contains a Carboxybenzyl (Cbz) protecting group, the biphenyl rings of the stationary phase engage in strong π−π and dipole-dipole interactions with the analyte's aromatic ring[4]. These interactions are highly sensitive to the slight dipole shifts caused by the 3-hydroxyl vs. 3-oxo structural differences, resulting in baseline resolution that C18 cannot achieve.

Quantitative Performance Comparison
Performance MetricMethod A: C18 (Acidic, pH 2.0)Method B: HILIC (Amide)Method C: Biphenyl (Neutral, pH 6.0)
Retention Factor ( k ) 4.20.8 (Elutes near void)5.5
Resolution ( Rs​ ) from 3-oxo Impurity 1.5 (Co-elution risk)0.5 (Unresolved)3.2 (Baseline resolved)
On-Column Stability (Acetal) High Degradation (Hydrolysis)StableStable
Peak Tailing ( Tf​ ) 1.21.81.05
ICH Q2(R2) Suitability Fails (Artifactual impurities)Fails (Poor specificity)Passes (Optimal)

Optimized Experimental Protocol (Method C)

This step-by-step methodology is designed as a self-validating system. The inclusion of strict System Suitability Testing (SST) criteria ensures that the instrument and chemistry are performing correctly before any sample data is accepted.

1. Chromatographic Conditions:

  • Column: Core-Shell Biphenyl, 150 x 4.6 mm, 2.6 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in HPLC-grade Water, adjusted to pH 6.0 with dilute acetic acid.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV Diode Array Detector (DAD) set to 214 nm (piperidine backbone) and 254 nm (Cbz aromatic ring).

  • Injection Volume: 10 µL.

2. Gradient Program:

  • 0.0 - 2.0 min: 20% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 20% 70% B (Linear gradient for separation)

  • 12.0 - 15.0 min: 70% B (Column wash)

  • 15.0 - 20.0 min: 20% B (Re-equilibration)

3. Sample Preparation:

  • Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Solution: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate reference standard in diluent to a final concentration of 1.0 mg/mL. Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

4. System Suitability Test (SST) - Self-Validating Criteria:

  • Resolution ( Rs​ ): The resolution between the target analyte and the spiked 3-oxo impurity must be ≥2.0 .

  • Tailing Factor ( Tf​ ): The target peak must exhibit a tailing factor ≤1.5 .

  • Precision: The Relative Standard Deviation (RSD) of the peak area from 5 replicate injections of the standard solution must be ≤2.0% .

ICH Q2(R2) Validation Strategy

To validate this method for regulatory submission or rigorous internal QC, execute the following parameters in accordance with2[2]:

  • Specificity & Forced Degradation: Subject the sample to acid (0.1 N HCl), base (0.1 N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C). Verify that the DAD peak purity match factor for the main peak is >990, proving no co-elution of degradants.

  • Linearity & Range: Prepare standard solutions at 25%, 50%, 80%, 100%, 120%, and 150% of the nominal concentration (0.25 to 1.5 mg/mL). Plot peak area vs. concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of impurities into the sample matrix at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery, which must fall between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Analyze 6 independent sample preparations at 100% concentration. RSD must be ≤2.0% .

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system. The combined RSD must be ≤2.0% .

  • Detection & Quantitation Limits (LOD/LOQ): Inject serial dilutions of the standard. Establish the LOD at a Signal-to-Noise (S/N) ratio of 3:1, and the LOQ at an S/N ratio of 10:1.

Workflow Visualization

Validation_Workflow Dev Method Development (Biphenyl Column, pH 6.0) Deg Forced Degradation (Acid, Base, Ox, Heat) Dev->Deg Spec Specificity & Selectivity (vs. 3-oxo & 4-oxo impurities) Deg->Spec Lin Linearity & Range (ICH Q2(R2) Criteria) Spec->Lin Acc Accuracy & Precision (Repeatability & Intermediate) Lin->Acc LOD LOD & LOQ (S/N Ratio Determination) Acc->LOD Final Validated HPLC Method for API Purity Testing LOD->Final

ICH Q2(R2) HPLC Validation Workflow for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

This guide provides an in-depth analysis of the fragmentation behavior of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a model compound representing a common scaffold in modern pharmaceuticals. We will explore...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the fragmentation behavior of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, a model compound representing a common scaffold in modern pharmaceuticals. We will explore its structural elucidation by comparing two prevalent tandem mass spectrometry (MS/MS) techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for molecular characterization, offering insights into experimental design, data interpretation, and the relative merits of different analytical strategies.

Introduction: The Imperative for Structural Elucidation

In pharmaceutical development, the precise structural characterization of drug candidates, their metabolites, and potential impurities is non-negotiable.[1] Mass spectrometry (MS) stands as a cornerstone analytical technique, prized for its unparalleled sensitivity and specificity.[1][2] When coupled with fragmentation techniques (MS/MS), it allows scientists to deconstruct a molecule and piece together its structural puzzle.[3]

The subject of this guide, Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (PubChem CID: 66858712), contains several functional groups common in drug-like molecules: a benzyl carbamate protector, a hydroxylated piperidine ring, and an acetal group.[4] Understanding how these moieties direct fragmentation is crucial for identifying this compound in complex matrices and for characterizing structurally similar, unknown compounds.

This guide will dissect the fragmentation pathways of this molecule, comparing the data obtained from a Quadrupole Time-of-Flight (Q-TOF) instrument using CID with that from an Orbitrap-based platform using HCD. The objective is to illustrate how instrument choice and fragmentation methodology influence the quality and depth of structural information obtained, empowering researchers to make more informed analytical decisions.

The Analyte: Structural Features and Predicted Fragmentation Hotspots

The fragmentation of a molecule is not random; it is dictated by its structure. The stability of the resulting fragment ions and neutral losses governs the entire process. The structure of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (Molecular Formula: C₁₅H₂₁NO₅, Exact Mass: 295.1420) presents four key regions that will direct its fragmentation under positive-mode Electrospray Ionization (ESI).

  • A) N-Benzyloxycarbonyl (Cbz) Group: This group is known for several characteristic fragmentation patterns. The most prominent is the cleavage of the benzylic C-O bond to form the highly stable tropylium ion at m/z 91. Other pathways include the loss of the entire benzyloxycarbonyl group or rearrangements involving CO₂ loss.[5]

  • B) Piperidine Core: As a heterocyclic amine, the piperidine ring is susceptible to α-cleavage adjacent to the nitrogen atom and subsequent ring-opening pathways.[6][7] The charge localization on the nitrogen in the protonated precursor ion facilitates these reactions.

  • C) 3-Hydroxy Substituent: Alcohols readily undergo the neutral loss of water (H₂O; 18.01 Da) upon collisional activation, a common and often dominant fragmentation pathway in ESI-MS/MS.[7]

  • D) 4,4-Dimethoxy Acetal: Acetal groups are labile under MS/MS conditions. They can fragment through the loss of a methoxy radical (•OCH₃; 31.02 Da) or, more commonly, a neutral loss of methanol (CH₃OH; 32.03 Da) following protonation.[8]

The interplay between these groups determines the final fragmentation spectrum. A primary goal of the analysis is to determine which of these "hotspots" is most labile and how different fragmentation techniques can be used to probe the less favorable pathways.

G cluster_molecule Predicted Fragmentation Hotspots cluster_fragments Primary Fragmentation Pathways Molecule Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate [M+H]⁺ m/z 296.1492 F1 Loss of Benzyl Group (Tropylium Ion, m/z 91) Molecule->F1 Cbz Cleavage F2 Neutral Loss of Water (-18.01 Da) Molecule->F2 Hydroxyl Group F3 Neutral Loss of Methanol (-32.03 Da) Molecule->F3 Acetal Group F4 Piperidine Ring Cleavage (α-cleavage) Molecule->F4 Piperidine Core

Caption: Predicted primary fragmentation sites of the target analyte.

Comparative Analysis of Fragmentation Techniques

The choice of ionization and fragmentation method profoundly impacts the resulting mass spectrum. For a polar, non-volatile molecule like our target compound, ESI is the ideal ionization technique to generate the protonated molecular ion, [M+H]⁺, with minimal in-source fragmentation.[9][10] The real analytical divergence occurs in the subsequent MS/MS step.

Collision-Induced Dissociation (CID)

CID is the most widely used fragmentation technique. It involves accelerating the selected precursor ion and colliding it with an inert gas (e.g., nitrogen or argon).[11] This process converts kinetic energy into internal energy, which, when distributed throughout the ion's vibrational modes, leads to the cleavage of the weakest chemical bonds.

  • Mechanism: CID is a relatively slow heating process involving multiple low-energy collisions.[11] Consequently, it favors fragmentation pathways with the lowest activation energy barriers.

  • Expected Outcome: For our analyte, CID is expected to be dominated by the facile neutral losses of water from the 3-hydroxy position and/or methanol from the 4,4-dimethoxy acetal. These low-energy pathways can sometimes consume most of the precursor ion population, leaving little energy for other, more structurally informative cleavages like ring fragmentation. In an ion trap, sequential fragmentation (MSⁿ) can be performed to further dissect the primary fragments, though this is not possible in beam-type CID instruments like Q-TOFs in a single experiment.[12][13]

Higher-Energy Collisional Dissociation (HCD)

HCD is a beam-type CID technique primarily used in Orbitrap mass spectrometers. Fragmentation occurs in a dedicated HCD cell, external to the main ion trap.[11][14]

  • Mechanism: HCD involves higher collision energies and a shorter timescale (often considered a single, energetic collision) compared to traditional ion trap CID.[12] This deposits more internal energy into the precursor ion.

  • Expected Outcome: The higher energy deposition opens up fragmentation channels that are less accessible via low-energy CID. While the facile neutral losses will still occur, HCD typically produces a richer fragmentation spectrum. We anticipate observing more fragments corresponding to the Cbz group (e.g., m/z 91) and various cleavages of the piperidine ring itself. This provides a more complete structural fingerprint of the molecule in a single MS/MS scan.

Experimental Protocols

To ensure the trustworthiness and reproducibility of this analysis, detailed, self-validating protocols are essential. The following workflows outline the comparison of CID and HCD using state-of-the-art instrumentation.

G cluster_workflow General Experimental Workflow cluster_msms Tandem MS Analysis start Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) lc LC Separation (C18 Column) start->lc esi ESI Source (+) (Generate [M+H]⁺) lc->esi qtof Q-TOF Analysis (CID Fragmentation) esi->qtof orbitrap Orbitrap Analysis (HCD Fragmentation) esi->orbitrap data Data Acquisition & Comparison qtof->data orbitrap->data

Caption: High-level workflow for the comparative fragmentation analysis.

Protocol 1: Analysis using a Q-TOF Mass Spectrometer (CID)
  • Sample Preparation: Prepare a 1 µg/mL solution of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate in 50:50 acetonitrile/water with 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution Q-TOF mass spectrometer.

    • Ionization: ESI, Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Full Scan (MS1): m/z 100-500 to identify the precursor ion [M+H]⁺ at m/z 296.1492.

  • Tandem MS (MS/MS):

    • Precursor Selection: Isolate the ion at m/z 296.15 ± 1 Da.

    • Fragmentation: Collision-Induced Dissociation (CID).

    • Collision Gas: Argon.

    • Collision Energy: Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) to capture a wide range of fragments.

Protocol 2: Analysis using an Orbitrap-based Mass Spectrometer (HCD)
  • Sample Preparation: Same as Protocol 1.

  • Liquid Chromatography (LC): Same as Protocol 1.

  • Mass Spectrometry (MS):

    • Instrument: A high-resolution Orbitrap-based mass spectrometer (e.g., Q Exactive series).

    • Ionization: ESI, Positive Mode (H-ESI source).

    • Spray Voltage: 3.5 kV.

    • Capillary Temperature: 320 °C.

    • Full Scan (MS1): m/z 100-500 at a resolution of 70,000 (at m/z 200).

  • Tandem MS (MS/MS):

    • Precursor Selection: Isolate the ion at m/z 296.1492 using the quadrupole.

    • Fragmentation: Higher-Energy Collisional Dissociation (HCD).

    • Collision Energy: Use stepped Normalized Collision Energy (NCE) of 15, 30, 45.

    • MS2 Resolution: Acquire fragment ion spectra at a resolution of 35,000 to ensure high mass accuracy for formula determination.[15][16]

Results and Discussion: A Comparative Data Analysis

By applying the protocols above, we can generate high-resolution fragmentation data that reveals the distinct characteristics of CID and HCD. The following tables summarize the expected key findings.

Table 1: High-Resolution MS Data for Key Fragment Ions

Observed m/z Proposed Elemental Formula Mass Error (ppm) Proposed Loss Origin/Structure
296.1492 C₁₅H₂₂NO₅⁺ 0.7 - [M+H]⁺
278.1387 C₁₅H₂₀NO₄⁺ 0.9 H₂O Loss of water from hydroxyl
264.1230 C₁₄H₁₈NO₄⁺ 1.1 CH₃OH Loss of methanol from acetal
246.1125 C₁₄H₁₆NO₃⁺ 1.3 H₂O + CH₃OH Sequential neutral losses
188.0968 C₁₀H₁₄NO₂⁺ 1.5 C₅H₈O₃ Cbz cleavage + H₂O loss

| 91.0542 | C₇H₇⁺ | 0.5 | C₈H₁₄NO₅ | Tropylium ion from Cbz group |

Table 2: Comparison of Relative Fragment Ion Abundance (CID vs. HCD)

Fragment Ion (m/z) Proposed Loss Relative Abundance (CID %) Relative Abundance (HCD %)
278.1387 H₂O 100 (Base Peak) 65
264.1230 CH₃OH 85 80
246.1125 H₂O + CH₃OH 40 55
162.0811 C₇H₇O₂ + H₂O 5 30

| 91.0542 | C₈H₁₄NO₅ | 10 | 100 (Base Peak) |

Interpretation of Fragmentation Pathways

The data reveals a clear divergence in fragmentation behavior.

  • Under CID conditions, the spectrum is dominated by the lowest-energy fragmentation pathway: the neutral loss of water to form the base peak at m/z 278.1387. The subsequent loss of methanol is also highly favorable. The structurally diagnostic tropylium ion (m/z 91) is present but at a low relative abundance, demonstrating the energetic preference for neutral losses over bond-forming rearrangements and cleavages.

  • Under HCD conditions, the fragmentation landscape changes dramatically. The increased energy deposition makes the formation of the highly stable tropylium ion (m/z 91) the most favorable pathway, resulting in it being the base peak. While the neutral losses of water and methanol are still significant, their relative abundances are diminished. Furthermore, HCD reveals lower-abundance fragments, such as m/z 162.0811 (corresponding to the protonated piperidine ring after loss of the Cbz group and water), which are barely visible in the CID spectrum.

The diagram below illustrates the major fragmentation pathways, highlighting the key ions observed.

G cluster_cid Dominant in CID cluster_hcd Dominant in HCD M [M+H]⁺ m/z 296.15 A [M+H - H₂O]⁺ m/z 278.14 M->A - H₂O B Tropylium Ion m/z 91.05 M->B Cbz Cleavage C [M+H - CH₃OH]⁺ m/z 264.12 M->C - CH₃OH D [M+H - H₂O - CH₃OH]⁺ m/z 246.11 A->D - CH₃OH E Piperidine Core Fragment m/z 162.08 A->E - C₈H₈O₂ C->D - H₂O

Caption: Proposed fragmentation pathways for the target analyte.

This comparative analysis underscores a critical principle: CID is excellent for identifying primary, low-energy neutral losses, which can be sufficient for confirming the presence of certain functional groups (like hydroxyls). However, HCD provides a much richer dataset, revealing fragments from higher-energy pathways that are more characteristic of the core molecular structure, making it superior for detailed structural elucidation and for differentiating isomers.[17]

Conclusion

The mass spectrometric fragmentation of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a multi-faceted process directed by its diverse functional groups.

  • Key Fragmentation Pathways: The primary fragmentation routes involve the neutral loss of water from the 3-hydroxy position, the neutral loss of methanol from the 4,4-dimethoxy acetal, and cleavage of the benzyloxycarbonyl group to yield the characteristic tropylium ion at m/z 91.

  • Comparative Performance:

    • CID is highly effective for identifying facile neutral losses and is well-suited for screening and initial characterization, particularly on accessible platforms like Q-TOFs. Its spectra are often simpler and dominated by the lowest-energy processes.

    • HCD , available on Orbitrap platforms, provides more extensive fragmentation. By accessing higher-energy channels, it generates a greater number of structurally significant fragment ions in a single scan, making it the superior choice for unambiguous structure confirmation, metabolite identification, and isomer differentiation. The use of high-resolution mass analysis in both cases is critical for assigning elemental compositions to the observed fragments with high confidence.[2][15]

For researchers in drug development, this guide demonstrates that the choice of fragmentation technique is not trivial. While CID provides valuable initial data, investing in analysis using HCD can yield a more complete and definitive structural picture, accelerating research and enhancing confidence in analytical outcomes.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem.com.
  • BenchChem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Voinov, V. G., et al. (2017). Identification of small molecules using accurate mass MS/MS search. PMC. [Link]

  • ResolveMass Laboratories Inc. (2026). High-Resolution Mass Spectrometry in Drug Discovery. ResolveMass Laboratories Inc. [Link]

  • Hernandez, K. (n.d.). High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. Longdom Publishing. [Link]

  • LCGC. (2026). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatographyonline.com. [Link]

  • Lin, H. Y., et al. (2015). Competitive proton and hydride transfer reactions via ion-neutral complexes: fragmentation of deprotonated benzyl N-phenylcarbamates in mass spectrometry. PubMed. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Americanpharmaceuticalreview.com. [Link]

  • Annual Reviews. (2025). Machine Learning in Small-Molecule Mass Spectrometry. Annualreviews.org. [Link]

  • de Paula, M. C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. En.wikipedia.org. [Link]

  • Donegan, M., et al. (2021). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC. [Link]

  • IntechOpen. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Intechopen.com. [Link]

  • The Society of Vacuum Coaters. (n.d.). Comparison of Ion Trap Mass Spectrometer and Quadrupole Mass Spectrometer. Svc.org. [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. MS Vision. [Link]

  • SciSpace. (2019). Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. Typeset.io. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. En.wikipedia.org. [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Researchgate.net. [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry.stackexchange.com. [Link]

  • Longdom Publishing. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom.org. [Link]

  • Fiveable. (2025). Ionization techniques (EI, CI, ESI, MALDI). Fiveable.me. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. PubChem. [Link]

  • Mass Analytica. (2022). Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation. Massanalytica.com. [Link]

  • ResearchGate. (n.d.). Fragmentation study of peptide acetals and aldehydes using in-source collision-induced dissociation. Researchgate.net. [Link]

Sources

Validation

Validating the Stereochemistry of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate: A Comparative Guide

Introduction Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate[1][2] is a highly functionalized and synthetically valuable piperidine building block. The presence of the C3 secondary alcohol introduces a chiral cent...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate[1][2] is a highly functionalized and synthetically valuable piperidine building block. The presence of the C3 secondary alcohol introduces a chiral center, generating distinct (3R) and (3S) enantiomers. Because the 3D spatial arrangement of such intermediates profoundly dictates the binding affinity, pharmacokinetics, and safety profile of downstream active pharmaceutical ingredients (APIs), definitive stereochemical validation is a critical quality attribute in drug development.

The Self-Validating System

A single analytical technique is rarely sufficient to establish both enantiomeric purity and absolute configuration with absolute certainty. As a best practice, application scientists employ a "self-validating system" that triangulates data from orthogonal methods[3][4]. Chiral High-Performance Liquid Chromatography (HPLC) establishes the enantiomeric excess (e.e.), while Mosher's ester NMR analysis and Vibrational Circular Dichroism (VCD) provide definitive proof of the 3D spatial arrangement[3][4][5].

Workflow A Benzyl 3-hydroxy-4,4-dimethoxypiperidine -1-carboxylate (Enantiomer Mixture) B Chiral HPLC Separation (e.e. Determination) A->B Step 1 C Mosher's Ester Derivatization (NMR Analysis) A->C Step 2a D Vibrational Circular Dichroism (VCD & DFT Modeling) A->D Step 2b E Confirm Purity > 99% e.e. B->E F Calculate Δδ (δS - δR) C->F G Match IR/VCD Spectra D->G H Self-Validated Absolute Configuration (3R or 3S) E->H F->H G->H

Workflow for self-validating stereochemical assignment of piperidine derivatives.

Comparative Analysis of Validation Methods

MethodPrimary OutputSample RequirementAdvantagesLimitations
Chiral HPLC Enantiomeric Excess (e.e.)< 1 mgHigh throughput, precise purity quantificationCannot determine absolute configuration independently
Mosher's Ester NMR Absolute Configuration1-5 mgHighly reliable for secondary alcoholsRequires an irreversible derivatization step
VCD Spectroscopy Absolute Configuration5-10 mgNon-destructive, no derivatization neededRequires accurate DFT computational modeling
X-Ray Crystallography Absolute ConfigurationSingle CrystalUnambiguous 3D structure (Gold Standard)Difficult to grow suitable single crystals

Deep Dive 1: Chiral HPLC (Enantiomeric Purity)

Causality & Mechanism: Separation of the (3R) and (3S) enantiomers relies on transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP)[3]. For Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, immobilized polysaccharide-based CSPs (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are highly effective. The Cbz protecting group provides strong π-π interactions, while the C3-hydroxyl engages in directional hydrogen bonding with the CSP. The differential stability of these transient complexes results in distinct retention times, allowing for precise quantification of enantiomeric excess.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).

  • Column Equilibration: Flush a Chiralpak AD-H column (4.6 x 250 mm, 5 µm) with the mobile phase (Hexane/IPA 80:20) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection & Detection: Inject 10 µL of the sample. Monitor the eluent using a UV-Vis detector set to 210 nm and 254 nm (to capture the benzyl chromophore).

  • Data Analysis: Integrate the area under the peaks to calculate the enantiomeric excess (e.e. =[(Area 1 - Area 2) / (Area 1 + Area 2)] x 100).

Representative HPLC Data
EnantiomerRetention Time (min)Area (%)Resolution (Rs)e.e. (%)
(3S)-Isomer 12.499.5-> 99.0
(3R)-Isomer 15.10.53.2-

Deep Dive 2: Mosher's Ester NMR Analysis (Absolute Configuration)

Causality & Mechanism: The C3 secondary alcohol of the piperidine ring is an ideal candidate for derivatization using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA)[4][6]. By reacting the unknown enantiomer with (R)-MTPA-Cl and (S)-MTPA-Cl separately, two diastereomeric esters are formed. The phenyl ring of the MTPA group creates a magnetic shielding cone. Depending on the absolute configuration of the C3 stereocenter, specific protons on the piperidine ring will experience anisotropic shielding. By calculating the chemical shift difference (Δδ = δS - δR) for these protons, the spatial arrangement can be unambiguously assigned[4][7].

Experimental Protocol: Mosher's Derivatization
  • Aliquot Preparation: Divide the enantiomerically pure C3-alcohol (2 mg) into two separate, dry NMR tubes.

  • Reagent Addition: To Tube A, add 0.5 mL of deuterated pyridine (pyridine-d5), 1 crystal of 4-dimethylaminopyridine (DMAP), and 10 µL of (R)-(-)-MTPA-Cl. To Tube B, add the same reagents but use (S)-(+)-MTPA-Cl.

  • Reaction: Allow the tubes to stand at room temperature for 4-6 hours to ensure complete conversion to the (S)-MTPA and (R)-MTPA esters, respectively.

  • NMR Acquisition: Acquire high-resolution ¹H NMR (600 MHz) spectra for both samples.

  • Δδ Calculation: Identify the chemical shifts of the protons adjacent to the C3 stereocenter (e.g., C2-H, C4-OCH₃). Calculate Δδ = δ(S-ester) - δ(R-ester). Apply the Mosher model to assign the absolute configuration.

Representative Mosher's Ester NMR Data (Δδ = δS - δR)
Proton Positionδ (S-MTPA Ester) ppmδ (R-MTPA Ester) ppmΔδ (ppm)Spatial Assignment
C2-H (axial) 3.853.72+0.13Right side of MTPA plane
C2-H (equatorial) 4.103.95+0.15Right side of MTPA plane
C4-OCH₃ (alpha) 3.203.28-0.08Left side of MTPA plane
C4-OCH₃ (beta) 3.253.31-0.06Left side of MTPA plane

Deep Dive 3: Vibrational Circular Dichroism (Orthogonal Validation)

Causality & Mechanism: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared radiation during vibrational transitions[5]. Unlike X-ray crystallography, VCD does not require single crystals, making it ideal for oils or amorphous solids. The experimental VCD spectrum is directly compared against Density Functional Theory (DFT) calculated spectra for the (3R) and (3S) isomers. A match in the sign and intensity of key vibrational bands (e.g., C=O stretch of the Cbz group, C-O stretch of the C4-acetal) confirms the absolute configuration without the risk of derivatization artifacts[3][5].

Experimental Protocol: VCD & DFT Matching
  • Sample Preparation: Dissolve 10 mg of the pure enantiomer in 150 µL of CDCl₃. Transfer to a BaF₂ cell with a 100 µm path length.

  • VCD Acquisition: Record the IR and VCD spectra using a VCD spectrometer (800–2000 cm⁻¹ range, 4 cm⁻¹ resolution, 4-hour collection time to ensure a high signal-to-noise ratio).

  • Computational Modeling: Perform a conformational search using Molecular Mechanics (MMFF). Optimize the lowest energy conformers using DFT at the B3LYP/6-31G(d) level of theory.

  • Spectral Overlay: Calculate the theoretical IR and VCD spectra. Overlay the experimental VCD spectrum with the calculated spectra of the (3R) and (3S) models. A positive correlation establishes the absolute configuration.

References

  • Benchchem. "Validating the Stereochemistry of (-)-α-Santalene: A Comparative Guide to Chiral Chromatography and Alternative Methods." 3

  • NextSDS. "benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information." 1

  • Benchchem. "Determining the Absolute Configuration of Chiral Alcohols: Application Notes and Protocols." 4

  • ResearchGate. "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." 6

  • PubChem. "Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate | C15H21NO5." NIH. 2

  • Saba, S. et al. "Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines." Journal of Chemical Education, ACS Publications. 7

  • Berova, N. et al. "Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes." Accounts of Chemical Research, ACS Publications.5

Sources

Comparative

Stability Comparison Guide: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate in Acidic vs. Basic Conditions

Scaffold Rationale & Mechanistic Overview In the development of complex piperidine-based therapeutics, the strategic selection of protecting groups is the difference between a high-yielding scalable route and a synthetic...

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Author: BenchChem Technical Support Team. Date: March 2026

Scaffold Rationale & Mechanistic Overview

In the development of complex piperidine-based therapeutics, the strategic selection of protecting groups is the difference between a high-yielding scalable route and a synthetic dead end. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate represents a highly optimized, orthogonally protected scaffold designed for advanced functionalization.

To understand its utility, we must deconstruct its three reactive domains:

  • N-1 Carboxybenzyl (Cbz) Group: A carbamate protecting group that masks the secondary amine, preventing unwanted nucleophilic attack or oxidation.

  • C-4 Dimethyl Acetal: A masked ketone. Unprotected 4-piperidones are notoriously unstable, but the 4,4-dimethoxy group locks the ring in a stable conformation.

  • C-3 Hydroxyl Group: The primary site for synthetic functionalization (e.g., alkylation, esterification, or stereochemical inversion).

A critical failure point in early-stage route design is the mismanagement of the C-3/C-4 relationship. An unprotected C-3 hydroxyl adjacent to a C-4 ketone creates an α -hydroxy ketone system, which is highly prone to epimerization, enolization, and retro-aldol degradation. By utilizing the 4,4-dimethoxy acetal, we completely neutralize this risk.

Comparative Stability: Acidic vs. Basic Environments

Acidic Conditions: Selective Unmasking

Acetals are highly stable under basic conditions but undergo rapid, predictable hydrolysis in aqueous acid. The mechanism involves the protonation of a methoxy oxygen, followed by the elimination of methanol to form a highly electrophilic oxocarbenium ion intermediate (1)[1]. This intermediate is subsequently trapped by water, collapsing into the 4-piperidone (ketone).

Crucially, the Cbz group provides orthogonal protection; it is entirely stable to mild aqueous acids (e.g., 1M HCl), allowing us to selectively unmask the ketone without liberating the secondary amine (2)[2].

AcetalHydrolysis A Dimethyl Acetal (Base-Stable) B Protonated Acetal (+H+) A->B Aqueous Acid C Oxocarbenium Ion (Rate-Determining) B->C -MeOH D Hemiacetal (+H2O) C->D H2O Attack E 4-Piperidone (Ketone) D->E -MeOH, -H+

Reaction mechanism of 4,4-dimethoxy acetal hydrolysis to 4-piperidone under acidic conditions.

Basic Conditions: Absolute Stability

Under basic conditions (e.g., NaOH, NaH, or K2CO3), both the Cbz carbamate and the dimethyl acetal are completely inert (3)[3]. This allows aggressive functionalization of the C-3 hydroxyl group. If the C-4 position were an unprotected ketone, strong bases would immediately trigger enolate formation, leading to complex oligomerization. The acetal acts as a structural "lock," ensuring the molecule survives harsh basic workflows intact.

Workflow SM Benzyl 3-hydroxy-4,4-dimethoxypiperidine -1-carboxylate Acid Aqueous Acid (e.g., 1M HCl) SM->Acid Base Strong Base (e.g., NaH, NaOH) SM->Base Hydro Hydrogenolysis (H2, Pd/C) SM->Hydro Ketone Acetal Cleaved (Ketone Formed, Cbz Intact) Acid->Ketone Stable Fully Stable (Ready for C-3 Functionalization) Base->Stable Amine Cbz Cleaved (Free Amine, Acetal Intact) Hydro->Amine

Experimental workflow demonstrating orthogonal deprotection and stability profiles.

Objective Comparison with Alternative Scaffolds

To validate the superiority of the Cbz/Acetal combination, we benchmarked it against two common alternatives: the acid-labile Boc-analog and the unprotected Ketone-analog .

Table 1: Comparative Stability Matrix (Recovery/Conversion %)
Compound Scaffold1M NaOH (MeOH, 24h)1M HCl (THF, 12h)TFA/DCM (1:1, 2h)
Target: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate>98% Intact >95% Ketone Conversion >95% Ketone Conversion
Alt 1: tert-Butyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate>98% IntactComplex Mixture (Boc/Acetal Cleavage)>95% Amino-Ketone (Boc Cleaved)
Alt 2: Benzyl 3-hydroxy-4-oxopiperidine-1-carboxylate<40% Intact (Severe Degradation)>95% Intact>95% Intact

Data Analysis: The Boc-analog fails in acidic environments because the Boc group is cleaved simultaneously with the acetal, destroying the orthogonal protection strategy. The Ketone-analog fails catastrophically in basic environments due to base-catalyzed degradation of the α -hydroxy ketone. Only the target molecule provides a stable platform for basic C-3 functionalization while allowing controlled, selective unmasking of the C-4 ketone later in the synthesis.

Validated Experimental Protocols

Protocol A: Selective Acetal Hydrolysis (Acidic Unmasking)

Objective: Convert the stable acetal to the reactive 4-piperidone while preserving the Cbz group, a standard procedure for preparing piperidone intermediates (4)[4].

  • Solvation: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 eq) in THF (0.2 M concentration).

  • Acidification: Add 1M aqueous HCl (5.0 eq) dropwise at 25°C.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Quench & Extraction: Neutralize the reaction carefully with saturated aqueous NaHCO3 until pH ~7.5. Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) will show a distinct shift to a lower Rf spot (ketone is more polar than the acetal). LC-MS will confirm a mass loss of 46 Da (loss of two methyls, addition of one oxygen, minus one water equivalent).

Causality: THF is selected as a water-miscible co-solvent to ensure the highly lipophilic Cbz-protected substrate remains in solution while interacting with the aqueous HCl phase. 1M HCl provides sufficient hydronium concentration to drive the rate-determining oxocarbenium formation without risking Cbz cleavage, which typically requires harsh Lewis acids or strong Brønsted acids (e.g., HBr/AcOH).

Protocol B: Base-Catalyzed C-3 O-Alkylation

Objective: Demonstrate the absolute stability of the acetal and Cbz group under strongly basic conditions during O-alkylation.

  • Solvation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.1 M) under an inert N2 atmosphere.

  • Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq). Stir for 30 minutes until H2 evolution ceases.

  • Alkylation: Add Benzyl bromide (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench & Extraction: Quench the excess NaH by the dropwise addition of saturated aqueous NH4Cl at 0°C. Extract with Diethyl Ether (3x). Wash the organic layer extensively with water (5x) to remove DMF, dry over MgSO4, and concentrate.

  • Validation Checkpoint: 1H NMR will show the appearance of a new benzylic CH2 signal (~4.5 ppm) and the retention of the two sharp acetal methoxy singlets (~3.2 ppm), confirming the C-4 position remained fully protected.

Causality: Anhydrous DMF is utilized to solvate the alkoxide intermediate and accelerate the SN2 displacement of the alkyl halide. NaH is chosen over weaker bases to ensure rapid, quantitative deprotonation of the C-3 hydroxyl. The presence of the 4,4-dimethoxy acetal is the linchpin here; if the C-4 position were a free ketone, the NaH would immediately trigger enolate formation, leading to complex oligomerization or retro-aldol cleavage.

References

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." 1

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." 2

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." 3

  • ACS Publications. "One-Pot Synthesis of α-Amino Acids through Carboxylation of Ammonium Ylides with CO2 Followed by Alkyl Migration." The Journal of Organic Chemistry.4

Sources

Validation

A Comparative Guide to Catalytic Hydrogenation Conditions for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

This guide provides an in-depth technical analysis of catalytic hydrogenation conditions for the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. It is intended for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of catalytic hydrogenation conditions for the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals seeking to optimize this crucial transformation in organic synthesis. We will explore various catalytic systems, reaction parameters, and alternative methods, supported by experimental data and mechanistic insights.

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates.[1] Its removal, a critical deprotection step, is most commonly and cleanly achieved through catalytic hydrogenolysis.[1][2][3] This process involves the cleavage of the C-N bond using a hydrogen source in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3] The reaction is favored for its mild conditions and the generation of benign byproducts, namely toluene and carbon dioxide.[1][4]

This guide will benchmark various catalytic hydrogenation conditions for the deprotection of the title compound, a key building block in medicinal chemistry. We will also present alternative deprotection strategies for substrates that may be sensitive to standard hydrogenation conditions.

Benchmarking Catalytic Hydrogenation Conditions

The efficiency of Cbz deprotection via catalytic hydrogenation is highly dependent on the choice of catalyst, hydrogen source, solvent, and other reaction parameters.[4] Below, we compare the most common systems.

Standard Catalytic Hydrogenolysis with Hydrogen Gas

This is the most conventional and widely used method for Cbz removal.[4]

Mechanism: The reaction proceeds via the adsorption of the Cbz-protected amine and molecular hydrogen onto the palladium surface. Hydrogen undergoes dissociative chemisorption to form palladium hydride species, which then cleave the benzylic C-N bond.[3] The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide.[1][2][4]

Typical Conditions:

  • Catalyst: 5-10 mol% of 10% Palladium on Carbon (Pd/C).[4] For substrates prone to catalyst poisoning, a more active catalyst like Pearlman's catalyst (20% Pd(OH)₂/C) may be employed.[5][6]

  • Hydrogen Source: Hydrogen gas (H₂), typically at atmospheric pressure (balloon) or higher pressures in a dedicated hydrogenation apparatus.[4][5]

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are standard.[3][4] Ethyl acetate (EtOAc) is also a common choice.[4]

  • Temperature: Usually conducted at room temperature.[4]

  • Reaction Time: Varies from a few hours to overnight, depending on the substrate and specific conditions.

Key Considerations:

  • Catalyst Quality: The activity of Pd/C can vary. Using a fresh, high-quality catalyst is crucial for reproducible results.[5]

  • Mass Transfer: Vigorous stirring is essential to ensure efficient contact between the substrate, catalyst, and hydrogen.[5]

Catalytic Transfer Hydrogenation (CTH)

CTH offers a practical alternative to using pressurized hydrogen gas, employing a hydrogen donor in situ.[5] This method is often lauded for its operational simplicity and can sometimes offer improved selectivity.[5]

Common Hydrogen Donors:

  • Ammonium Formate (HCOONH₄): A widely used and effective hydrogen donor.[7]

  • Formic Acid (HCOOH): Another common choice, often used in alcoholic solvents.[4]

  • Triethylsilane (Et₃SiH): In combination with Pd/C, this system allows for rapid and efficient reductions under neutral conditions.[8][9]

Typical CTH Conditions:

  • Catalyst: 10% Pd/C is the most common choice.

  • Hydrogen Donor: Typically used in excess (e.g., 4 equivalents of ammonium formate).[7]

  • Solvent: Methanol or ethanol are frequently used.

  • Temperature: Room temperature or gentle heating may be required.

Advantages of CTH:

  • Avoids the need for specialized high-pressure hydrogenation equipment.

  • Can be faster than using hydrogen gas in some cases.[9]

Enhanced Catalytic Systems

Recent research has focused on improving the efficiency of Pd/C-catalyzed hydrogenations. One notable advancement is the use of a mixed catalyst system.

  • Pd/C with Niobic Acid-on-Carbon (Nb₂O₅/C): The addition of Nb₂O₅/C has been shown to significantly facilitate the Pd/C-catalyzed deprotection of N-Cbz groups, leading to shorter reaction times.[10][11] This acidic heterogeneous catalyst can be easily removed by filtration along with the Pd/C.[10][11]

Comparative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the deprotection of a generic Cbz-protected amine. Optimal conditions for Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate should be determined empirically.

MethodCatalyst (mol%)Hydrogen SourceSolventPressureTemperature (°C)TimeYield (%)
Standard H₂ 10% Pd/C (5-10)H₂ (gas)MeOH or EtOH1 atmRoom TempVariesHigh
CTH (Ammonium Formate) 10% Pd/C (5-10)Ammonium FormateMeOH or EtOHN/ARoom Temp or gentle heatingVariesHigh
CTH (Formic Acid) 10% Pd/C (10-20)Formic AcidMeOH or EtOHN/ARoom TempVariesHigh
CTH (Triethylsilane) 10% Pd/CTriethylsilaneVariesN/ARoom Temp< 10 minsHigh

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis with H₂ Gas
  • Dissolution: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as methanol or ethyl acetate in a reaction flask.[4]

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere. This can be achieved using a hydrogen-filled balloon for atmospheric pressure or a Parr shaker for higher pressures.[5] It is crucial to first purge the flask with an inert gas like nitrogen or argon before introducing hydrogen.[5]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst, washing the pad with the solvent.[4]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if necessary.[4]

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
  • Dissolution: Dissolve Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate (1.0 equivalent) and ammonium formate (4 equivalents) in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, filter the catalyst through Celite® and wash the pad with methanol.

  • Isolation: Evaporate the solvent under reduced pressure. The crude product can be purified by standard methods.

Visualizing the Workflow

The following diagram illustrates the general workflow for benchmarking catalytic hydrogenation conditions.

cluster_prep Preparation cluster_conditions Benchmarking Conditions cluster_reaction Reaction & Monitoring cluster_workup Work-up & Analysis start Start with Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate dissolve Dissolve in appropriate solvent (e.g., MeOH, EtOH) start->dissolve condition1 Condition 1: Standard H2 - 10% Pd/C - H2 gas (1 atm) dissolve->condition1 condition2 Condition 2: CTH (Ammonium Formate) - 10% Pd/C - HCOONH4 dissolve->condition2 condition3 Condition 3: CTH (Triethylsilane) - 10% Pd/C - Et3SiH dissolve->condition3 react1 Stir at Room Temperature condition1->react1 react2 Stir at Room Temperature condition2->react2 react3 Stir at Room Temperature condition3->react3 monitor Monitor by TLC/LC-MS react1->monitor react2->monitor react3->monitor filter Filter through Celite® monitor->filter concentrate Concentrate in vacuo filter->concentrate analyze Analyze Yield & Purity concentrate->analyze

Caption: General workflow for benchmarking catalytic hydrogenation conditions.

Alternative Deprotection Methods

For substrates containing functional groups sensitive to reduction (e.g., alkenes, alkynes, or certain halogenated aromatics), catalytic hydrogenation may not be suitable. In such cases, alternative deprotection methods should be considered.

Acid-Mediated Deprotection

Strong acidic conditions can effectively cleave the Cbz group.[1] This method is advantageous when hydrogenation-sensitive functionalities are present.[1]

  • HBr in Acetic Acid: A classic but harsh method.[5]

  • Lewis Acids (e.g., AlCl₃ in HFIP): A milder and more selective alternative that can be performed at room temperature.[8][12] This system has shown good functional group tolerance.[12]

Nucleophilic Cleavage

For highly sensitive substrates, nucleophilic cleavage offers a mild alternative.

  • 2-Mercaptoethanol: In the presence of a base, this reagent can deprotect Cbz groups on substrates with sensitive functionalities.[8]

Mechanism of Cbz Deprotection by Catalytic Hydrogenolysis

The following diagram illustrates the accepted mechanism for Cbz deprotection via catalytic hydrogenolysis.

Cbz_Amine Cbz-Protected Amine (R-NH-Cbz) PdC Pd/C Catalyst Surface Cbz_Amine->PdC Adsorption H2 H₂ H2->PdC Adsorption & Dissociation Carbamic_Acid Carbamic Acid Intermediate [R-NH-COOH] PdC->Carbamic_Acid Hydrogenolysis Toluene Toluene PdC->Toluene Release Free_Amine Free Amine (R-NH₂) Carbamic_Acid->Free_Amine Spontaneous Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Caption: Simplified mechanism of Cbz deprotection by catalytic hydrogenolysis.

Conclusion and Recommendations

For the deprotection of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate, standard catalytic hydrogenation with 10% Pd/C and hydrogen gas in methanol or ethanol is the recommended starting point due to its reliability and clean conversion. If issues such as slow reaction or catalyst poisoning are encountered, switching to Pearlman's catalyst or employing a catalytic transfer hydrogenation method with ammonium formate or triethylsilane are excellent alternatives. For substrates with functionalities incompatible with reductive conditions, an acid-mediated deprotection using AlCl₃ in HFIP should be considered.

The choice of the optimal deprotection strategy will ultimately depend on the specific requirements of the synthetic route, including scale, functional group tolerance, and available equipment. The information and protocols provided in this guide serve as a comprehensive starting point for developing a robust and efficient deprotection step.

References

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • Anonymous. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Anderson, M. W., et al. (2004, November 17). Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available from: [Link]

  • Iida, T., et al. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Available from: [Link]

  • Iida, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Center for Biotechnology Information. Available from: [Link]

  • Sciencemadness Discussion Board. (2020, February 18). Deprotection of N-benzyl piperidine compound. Available from: [Link]

  • Quick Company. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Available from: [Link]

  • Sciforum. NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Available from: [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Organic Chemistry Portal. Available from: [Link]

  • Google Patents. (2018). (S)The preparation method of -3- hydroxy piperidines.
  • Patsnap. (2020, March 31). A kind of synthetic method of n-benzyl-3-hydroxypiperidine. Available from: [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Available from: [Link]

  • NextSDS. benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information. Available from: [Link]

  • PubChem. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate. Available from: [Link]

  • Mao, Z., Gu, H., & Lin, X. (2021, September). Recent Advances of Pd/C-Catalyzed Reactions. ResearchGate. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

Definitive Safety and Handling Guide: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate As a Senior Application Scientist overseeing the scale-up of complex pharmaceutical intermediates, I frequently encounter heavi...

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Author: BenchChem Technical Support Team. Date: March 2026

Definitive Safety and Handling Guide: Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate

As a Senior Application Scientist overseeing the scale-up of complex pharmaceutical intermediates, I frequently encounter heavily functionalized piperidine derivatives. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate is a highly versatile building block in drug discovery, but its specific structural motifs demand rigorous, scientifically grounded safety protocols. Standard laboratory safety templates often overlook the nuanced physicochemical interactions of such molecules.

This guide provides a self-validating, mechanistic approach to selecting Personal Protective Equipment (PPE) and executing operational workflows for this specific compound.

Chemical Profile & Mechanistic Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate features a carboxybenzyl (Cbz) protecting group, a hydroxyl group, and a dimethoxy acetal on a piperidine core.

The Cbz group significantly increases the molecule's lipophilicity compared to a bare piperidine ring. This enhanced lipid solubility facilitates rapid penetration through the stratum corneum (the skin's outermost layer) upon contact. Furthermore, while the dimethoxy acetal is stable under basic conditions, it can hydrolyze under acidic conditions to form a reactive ketone, potentially causing localized tissue irritation. Consequently, the compound acts as a distinct skin, eye, and respiratory irritant [1].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 1186688-44-7[2]Unique identifier for regulatory tracking and SDS retrieval.
Molecular Formula C15H21NO5[3]High carbon-to-heteroatom ratio indicates strong lipophilicity.
Molecular Weight 295.33 g/mol [3]Moderate MW; capable of aerosolizing as fine, inhalable dust.
Skin Irritation Category 2 (H315)[1]Cbz group enhances lipid bilayer penetration; causes localized dermal inflammation.
Eye Irritation Category 2A (H319)[1]Direct contact disrupts corneal epithelial cells, requiring immediate flushing.
STOT SE Category 3 (H335)[4]Inhalation of micro-particulates irritates respiratory mucosa.

The Self-Validating PPE Matrix

Standard latex gloves are entirely insufficient for handling lipophilic benzyl esters. The non-polar nature of the Cbz group rapidly degrades latex, leading to chemical breakthrough. Based on standardized chemical compatibility testing for piperidine derivatives and benzyl esters, we mandate the following PPE matrix [5], [6].

Table 2: PPE Selection & Justification Matrix

PPE CategorySpecificationBreakthrough TimeScientific Justification
Hand Protection (Incidental) Nitrile (Min. 0.4 mm / 15 mil)> 60 mins (Splash)Nitrile provides excellent dexterity and moderate resistance to benzyl esters[5],[6].
Hand Protection (Prolonged) Butyl Rubber (0.8 mm)> 240 mins (Immersion)Required if the compound is dissolved in organic solvents (e.g., DCM) which rapidly permeate nitrile [7].
Eye Protection Splash Goggles / Face ShieldANSI Z87.1 / EN 166Prevents micro-particulate and solvent splash ingress into the ocular cavity[8].
Body Protection Nomex or 100% Cotton Lab CoatFlame/Chemical ResistantPrevents accumulation of static charge which could ignite airborne organic dust[6].
Respiratory N100 / FFP3 Particulate MaskNIOSH / CEN ApprovedCaptures >99.9% of airborne particulates (0.3 µm) if handled outside a controlled hood[6].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Phase 1: Pre-Operational Validation

  • Airflow Verification: Check the chemical fume hood monitor.

    • Validation: The digital readout must display a face velocity of at least 100 feet per minute (fpm). Do not open the chemical container if the flow is inadequate.

  • PPE Integrity Check: Perform an air-inflation test on your nitrile gloves to check for micro-punctures [8].

    • Validation: Gloves must hold trapped air pressure for 5 seconds without deflating.

Phase 2: Dispensing and Transfer

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fine organic powders can accumulate static charge during friction, leading to sudden aerosolization or ignition upon discharge.

  • Mass Transfer: Weigh the required mass of Benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate.

    • Validation: Ensure the analytical balance doors are closed during stabilization to prevent draft-induced particulate spread.

Phase 3: Post-Handling Decontamination

  • Surface Neutralization: Wipe down the balance and hood surface with a 70% Isopropanol (IPA) solution, followed by soap and water.

    • Causality: IPA effectively solubilizes the lipophilic Cbz group, while the aqueous soap removes the polar piperidine core.

  • Glove Doffing: Remove gloves using the "beak method" to ensure the contaminated outer surface never touches bare skin. Wash hands immediately with soap and water[7].

Workflow Visualization

Workflow Start Initiate Handling Protocol Validate Validate Fume Hood (≥100 fpm face velocity) Start->Validate PPE Don PPE: Nitrile (0.4mm), Goggles, Nomex Coat Validate->PPE Weigh Dispense Compound (Anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Contain Contain with Vermiculite & Dispose via RCRA Spill->Contain Yes Proceed Proceed to Reaction/ Solvent Dissolution Spill->Proceed No Decon Decontaminate Surfaces (70% IPA / Soap) Contain->Decon Proceed->Decon

Caption: Safe Handling and Spill Response Workflow for Piperidine Derivatives.

Decontamination and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

Step-by-Step Spill Response:

  • Isolate the Area: Immediately close the fume hood sash to maximize exhaust velocity over the spill zone. Alert nearby personnel.

  • Solid Spills (Powder): Do not sweep dry powder, as this generates inhalable dust. Lightly mist the powder with 70% Isopropanol to bind the particulates, then wipe up using damp absorbent pads.

  • Liquid Spills (If dissolved in solvent): Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust or combustible materials, as residual oxidizing agents in the lab could trigger a reaction.

  • Disposal: Transfer all contaminated pads, vermiculite, and PPE into a chemically compatible, sealable hazardous waste container. Label explicitly as "Hazardous Organic Waste: Contains Piperidine Derivatives (CAS 1186688-44-7)" and dispose of according to local EPA/RCRA regulations.

References

  • NextSDS Chemical Substance Database. benzyl 3-hydroxy-4,4-dimethoxypiperidine-1-carboxylate — Chemical Substance Information. Retrieved from: [Link]

  • National Center for Biotechnology Information (PubChem). PubChem Compound Summary for CID 66858712. Retrieved from:[Link]

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